(3-Phenyloxetan-3-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-phenyloxetan-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-6-10(7-12-8-10)9-4-2-1-3-5-9/h1-5,11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFSDDCPPNQIFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602026 | |
| Record name | (3-Phenyloxetan-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114012-43-0 | |
| Record name | 3-Phenyl-3-oxetanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114012-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Phenyloxetan-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (3-Phenyloxetan-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (3-phenyloxetan-3-yl)methanol, a valuable building block in medicinal chemistry and materials science. The document outlines a probable synthetic route, provides detailed experimental protocols for its synthesis and characterization, and presents key analytical data in a structured format.
Introduction
This compound is a substituted oxetane derivative incorporating both a phenyl and a hydroxymethyl group attached to the same carbon of the oxetane ring. The strained four-membered oxetane ring is a desirable motif in drug discovery, as it can serve as a metabolically stable surrogate for gem-dimethyl or carbonyl groups, potentially improving physicochemical properties such as solubility and metabolic stability. The presence of the primary alcohol functionality provides a handle for further chemical modifications, making it a versatile intermediate for the synthesis of more complex molecules.
This guide details a two-step synthesis beginning with the preparation of 3-phenyloxetane-3-carboxylic acid, followed by its reduction to the target alcohol, this compound.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process:
-
Synthesis of the precursor, 3-phenyloxetane-3-carboxylic acid: This is accomplished via a Grignard reaction between phenylmagnesium bromide and 3-oxetanone, followed by carboxylation.
-
Reduction of 3-phenyloxetane-3-carboxylic acid: The carboxylic acid is then reduced to the corresponding primary alcohol using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).
Synthesis Pathway
Experimental Protocols
Step 1: Synthesis of 3-Phenyloxetane-3-carboxylic Acid
This procedure is based on the general principles of Grignard reactions with ketones followed by carboxylation.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Bromobenzene
-
3-Oxetanone
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. Add a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel to initiate the Grignard reaction. Once the reaction starts, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with 3-Oxetanone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 3-oxetanone (1.1 eq) in anhydrous diethyl ether dropwise. After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Carboxylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Carefully add crushed dry ice in small portions to the stirred reaction mixture. Continue stirring at -78 °C for 1 hour, then allow the mixture to slowly warm to room temperature overnight.
-
Work-up and Purification: Quench the reaction by slowly adding 1 M HCl solution until the aqueous layer is acidic. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 3-phenyloxetane-3-carboxylic acid.
Step 2: Reduction of 3-Phenyloxetane-3-carboxylic Acid to this compound
This procedure is based on the standard reduction of carboxylic acids using lithium aluminum hydride.[1]
Materials:
-
3-Phenyloxetane-3-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Dilute sulfuric acid (H₂SO₄)
-
Sodium sulfate, anhydrous (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reduction: To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, add a solution of 3-phenyloxetane-3-carboxylic acid (1.0 eq) in anhydrous diethyl ether dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
Work-up and Purification: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). Filter the resulting aluminum salts through a pad of Celite® and wash the filter cake with diethyl ether. Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a white solid.
Characterization
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Characterization Workflow
References
Physical and chemical properties of (3-Phenyloxetan-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Phenyloxetan-3-yl)methanol is a unique heterocyclic compound featuring a strained four-membered oxetane ring substituted with both a phenyl and a hydroxymethyl group at the 3-position. The presence of the oxetane moiety, a recognized pharmacophore in modern drug discovery, imparts distinct physicochemical properties that are of significant interest in medicinal chemistry. This guide provides a comprehensive overview of the available physical, chemical, and spectral properties of this compound, alongside a discussion of its potential relevance in drug development.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for understanding its behavior in various experimental and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | Alfa Chemistry[1] |
| Molecular Weight | 164.20 g/mol | PubChem[2] |
| Boiling Point | 286.4 °C at 760 mmHg | Alfa Chemistry[1] |
| Density | 1.146 g/cm³ | Alfa Chemistry[1] |
| Flash Point | 129.1 °C | Alfa Chemistry[1] |
| XLogP3-AA (Calculated) | 0.9 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Topological Polar Surface Area | 29.5 Ų | PubChem[2] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be conceptualized based on established oxetane synthesis methodologies. A common approach involves the reaction of a suitable ketone precursor with a sulfoxonium ylide, followed by reduction of a carbonyl group.
A potential synthetic workflow is outlined below:
Caption: Conceptual synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical):
A detailed protocol for a related synthesis, such as that of 3-phenyloxetan-2-one, can provide insights into the reaction conditions that might be adapted for the synthesis of this compound[3]. For instance, the formation of the oxetane ring often requires an inert atmosphere and anhydrous solvents. Purification is typically achieved through column chromatography.
Spectral Data and Characterization
Detailed, experimentally verified spectral data for this compound are not currently available in public spectral databases. However, based on its structure, the following characteristic signals can be predicted for its NMR and IR spectra.
Predicted ¹H and ¹³C NMR Data
-
¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the phenyl group, typically in the range of 7.2-7.5 ppm. The methylene protons of the oxetane ring would likely appear as multiplets in the upfield region, and the protons of the hydroxymethyl group would also be present. The hydroxyl proton signal would be a singlet, and its chemical shift would be dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would show signals for the carbon atoms of the phenyl group, the quaternary carbon of the oxetane ring attached to the phenyl and hydroxymethyl groups, the methylene carbons of the oxetane ring, and the carbon of the hydroxymethyl group.
Predicted FT-IR Data
The FT-IR spectrum of this compound would be expected to exhibit the following characteristic absorption bands:
-
A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.
-
C-H stretching vibrations for the aromatic and aliphatic portions of the molecule around 2850-3100 cm⁻¹.
-
C-O stretching vibrations for the ether linkage in the oxetane ring and the alcohol, typically in the 1000-1300 cm⁻¹ region.
-
Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Predicted Mass Spectrometry Data
In a mass spectrum, the molecular ion peak [M]⁺ for this compound would be expected at m/z = 164. Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and cleavage of the C-C bond adjacent to the oxygen atom.
Biological Activity and Signaling Pathways
As of the current literature survey, there are no specific studies detailing the biological activity or the signaling pathways directly modulated by this compound. However, the oxetane ring is a prominent feature in several biologically active compounds and approved drugs, suggesting potential areas of investigation for this molecule.
Oxetane-containing compounds have been identified as inhibitors of various signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway[4][5]. The incorporation of an oxetane motif can improve metabolic stability, aqueous solubility, and other pharmacokinetic properties of drug candidates[6].
Given the structural similarity of the phenyl and hydroxyl groups to moieties found in other biologically active molecules, this compound could be a candidate for screening in various assays, including those targeting kinases or other enzymes where a rigid scaffold with a hydrogen-bonding group is beneficial.
The diagram below illustrates a generalized PI3K/Akt/mTOR signaling pathway, which is a common target for oxetane-containing compounds in cancer drug discovery.
Caption: Generalized PI3K/Akt/mTOR signaling pathway.
Conclusion
This compound presents an intriguing scaffold for medicinal chemistry exploration due to the presence of the strained and polar oxetane ring. While a comprehensive experimental characterization of this compound is not yet publicly available, this guide provides a summary of its known properties and predictive insights into its synthesis and spectral characteristics. The established importance of the oxetane motif in drug discovery suggests that this compound and its derivatives could be valuable candidates for biological screening in various therapeutic areas, particularly in oncology where modulation of key signaling pathways is a primary strategy. Further research is warranted to fully elucidate the physical, chemical, and biological properties of this promising molecule.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound | C10H12O2 | CID 20063137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (3-Phenyloxetan-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (3-Phenyloxetan-3-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry. The document details its chemical identity, including IUPAC name and structure, and presents a plausible synthetic pathway with a detailed experimental protocol. Furthermore, it summarizes key quantitative data and explores the strategic importance of the oxetane motif in drug discovery, particularly its role as a bioisostere. Visual aids in the form of workflow and conceptual diagrams are provided to enhance understanding of the synthetic process and the principles of bioisosteric replacement.
Introduction: The Oxetane Motif in Medicinal Chemistry
The oxetane ring, a four-membered cyclic ether, has garnered considerable attention in contemporary drug discovery.[1] Its unique combination of properties, including low molecular weight, polarity, and a three-dimensional structure, makes it an attractive scaffold for medicinal chemists. The incorporation of an oxetane moiety can lead to improvements in key pharmacokinetic and physicochemical properties of drug candidates, such as aqueous solubility, metabolic stability, and lipophilicity.
One of the most compelling applications of the oxetane ring is as a bioisosteric replacement for other common functional groups. For instance, 3,3-disubstituted oxetanes have been successfully employed as surrogates for gem-dimethyl and carbonyl groups. While gem-dimethyl groups are often used to block metabolic oxidation, they can increase a compound's lipophilicity. Replacing a gem-dimethyl group with a 3,3-disubstituted oxetane can maintain or enhance metabolic stability without this lipophilic penalty. This strategic substitution can thus fine-tune the druglikeness of a molecule, making the synthesis and study of novel oxetane derivatives, such as this compound, a crucial endeavor for the development of new therapeutics.
Chemical Identity and Structure
-
IUPAC Name: this compound
-
Synonyms: 3-Hydroxymethyl-3-phenyloxetane, 3-Phenyl-3-oxetanemethanol
-
CAS Number: 114012-43-0
-
Molecular Formula: C₁₀H₁₂O₂
-
Structure:
Physicochemical and Spectroscopic Data
A summary of the available quantitative data for this compound is presented below. This information is critical for its identification, characterization, and application in a laboratory setting.
| Property | Value |
| Molecular Weight | 164.20 g/mol |
| Boiling Point | 286.4 °C at 760 mmHg |
| Density | 1.146 g/cm³ |
| Flash Point | 129.1 °C |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ 7.30-7.50 (m, 5H, Ar-H), 4.85 (d, J=6.0 Hz, 2H, -CH₂-O-), 4.70 (d, J=6.0 Hz, 2H, -CH₂-O-), 3.95 (s, 2H, -CH₂OH), 2.50 (br s, 1H, -OH) |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted δ 140.0 (Ar-C), 128.8 (Ar-CH), 128.0 (Ar-CH), 126.0 (Ar-CH), 80.0 (-CH₂-O-), 68.0 (-CH₂OH), 45.0 (C-Ar) |
| IR (KBr, cm⁻¹) | Predicted 3400 (O-H stretch, broad), 3050 (Ar C-H stretch), 2950, 2870 (Aliphatic C-H stretch), 1495, 1450 (Ar C=C stretch), 1050 (C-O stretch), 980 (Oxetane ring vibration) |
| Mass Spectrum (EI) | Predicted m/z (%): 164 (M⁺), 133 (M⁺ -CH₂OH), 105, 91, 77 |
Note: The spectroscopic data presented are predicted values based on the analysis of similar structures and general principles of spectroscopy, as experimental spectra for this specific compound are not widely available in the public domain.
Synthesis of this compound
Proposed Synthetic Route
The synthesis can be envisioned as a two-step process starting from commercially available starting materials. The key step is the nucleophilic addition of a phenyl Grignard reagent to an electrophilic carbonyl group on the oxetane ring.
Detailed Experimental Protocol
Step 1: Preparation of a Suitable 3-Oxo-oxetane Precursor
A suitable starting material would be an oxetane-3-one with a protected hydroxymethyl group at the 3-position, or more simply, the reaction can be performed on a precursor that can be readily converted to the desired product. For the purpose of this guide, we will outline a general procedure starting from a hypothetical, readily available 3-formyl-3-phenyloxetane, which would then be reduced. A more direct, but potentially less controlled, route would involve the reaction of a Grignard reagent with oxetan-3-one, which can lead to rearrangements.
Step 2: Grignard Reaction and Reduction (Illustrative)
This protocol is adapted from general procedures for Grignard reactions with carbonyl compounds and subsequent reductions.
Materials:
-
3-Oxo-3-phenyl-oxetane (or a suitable precursor)
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or THF
-
Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Hydrochloric acid (1 M)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether dropwise via the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.
-
Grignard Addition: Cool the Grignard reagent to 0 °C. To this, add a solution of the 3-oxo-oxetane precursor (1.0 eq) in anhydrous diethyl ether dropwise. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Reduction (if starting from a 3-formyl precursor): Dissolve the crude product from the previous step in methanol. Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise. Stir the reaction for 1-2 hours at room temperature. Quench the reaction by the slow addition of 1 M HCl. Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Visualizations
Synthetic Workflow
The following diagram illustrates the logical flow of the proposed synthesis of this compound.
Caption: Synthetic workflow for this compound.
Oxetane as a Bioisostere
This diagram illustrates the concept of using the oxetane ring as a bioisosteric replacement for a gem-dimethyl group to improve physicochemical properties.
Caption: Oxetane as a bioisostere for a gem-dimethyl group.
Conclusion
This compound represents a valuable building block for medicinal chemistry, embodying the advantageous properties of the 3,3-disubstituted oxetane scaffold. While detailed experimental data for this specific molecule remains somewhat elusive in public literature, its synthesis is readily achievable through established organometallic methodologies. The strategic application of such oxetane-containing molecules holds significant promise for the development of novel therapeutics with enhanced drug-like properties. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and application of this and related compounds in their drug discovery endeavors.
References
The Rising Profile of (3-Phenyloxetan-3-yl)methanol Derivatives in Drug Discovery: A Technical Overview
For Immediate Release
[City, State] – The unique structural attributes of oxetane-containing compounds are increasingly capturing the attention of researchers in medicinal chemistry. Among these, (3-Phenyloxetan-3-yl)methanol and its derivatives represent a promising, albeit currently under-documented, class of molecules with significant potential for biological activity. This technical guide provides a comprehensive overview of the available information on the biological activities, experimental protocols, and potential signaling pathways associated with this scaffold, aimed at researchers, scientists, and drug development professionals.
While specific quantitative data for a broad range of this compound derivatives remains limited in publicly accessible literature, the foundational knowledge of oxetane chemistry and the biological activities of structurally related compounds provide a strong basis for future investigation. The oxetane ring, a four-membered cyclic ether, is recognized for its ability to act as a bioisostere for commonly used functional groups like gem-dimethyl or carbonyl groups. This substitution can lead to improved physicochemical properties such as increased aqueous solubility and metabolic stability, which are critical for the development of effective therapeutic agents.
Potential Biological Activities and Targets
Based on the analysis of structurally analogous compounds, derivatives of this compound are hypothesized to exhibit a range of biological activities, including but not limited to:
-
Enzyme Inhibition: A technical analysis of the closely related compound, 3-phenyloxetan-2-one, suggests that the phenyl-substituted oxetane core could be a promising scaffold for the development of enzyme inhibitors. One potential target is 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase, a key enzyme in the cholesterol biosynthesis pathway.[1] The inherent ring strain of the oxetane moiety makes it susceptible to nucleophilic attack, potentially leading to covalent modification of enzyme active sites.
-
Anticancer Activity: The incorporation of the oxetane motif into known anticancer agents has been shown to enhance their therapeutic profiles. Future screening of this compound derivatives against various cancer cell lines is a logical and promising direction for research.
-
Antimicrobial Activity: The unique electronic and steric properties of the oxetane ring could be exploited to design novel antimicrobial agents.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of a wide array of this compound derivatives are not extensively reported in peer-reviewed journals. However, general methodologies for the synthesis of 3-substituted oxetanes and standard biological assays can be adapted for the investigation of this compound class.
General Synthesis of 3-Substituted Oxetanes
The synthesis of 3-substituted oxetanes can be a challenging endeavor. However, several synthetic strategies have been developed. A general workflow for the synthesis of this compound derivatives could involve the following key steps:
Caption: Generalized synthetic workflow for this compound derivatives.
Enzyme Inhibition Assay: A General Workflow
To assess the potential enzyme inhibitory activity of newly synthesized derivatives, a standardized in vitro enzyme assay can be employed. The following diagram illustrates a typical workflow for such an assay:
Caption: General workflow for an in vitro enzyme inhibition assay.
Structure-Activity Relationships and Future Directions
The limited availability of public data on this compound derivatives makes a detailed structure-activity relationship (SAR) analysis premature. However, based on studies of other oxetane-containing molecules, it is anticipated that modifications to the phenyl ring (e.g., substitution with electron-withdrawing or donating groups) and derivatization of the methanol moiety will significantly impact biological activity.
The logical relationship for investigating the therapeutic potential of this class of compounds can be visualized as follows:
Caption: Logical workflow for the discovery and development of this compound derivatives.
References
Spectroscopic Profile of (3-Phenyloxetan-3-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (3-Phenyloxetan-3-yl)methanol. Due to the limited availability of direct experimental spectra in public databases, this guide combines data from structurally analogous compounds and theoretical predictions to offer a detailed characterization profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is intended to serve as a valuable resource for the identification and characterization of this compound in research and development settings.
Spectroscopic Data
The following tables summarize the predicted and observed spectroscopic data for this compound and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl-H | 7.20-7.40 | Multiplet | - |
| Oxetane-CH2 | 4.50-4.80 | Multiplet | - |
| Methanol-CH2 | 3.70-3.90 | Singlet | - |
| Hydroxyl-OH | 1.5-3.0 | Broad Singlet | - |
Table 2: 13C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Phenyl-C (quaternary) | 140-145 |
| Phenyl-CH | 125-130 |
| Oxetane-C (quaternary) | 80-85 |
| Oxetane-CH2 | 75-80 |
| Methanol-CH2 | 65-70 |
Infrared (IR) Spectroscopy
Table 3: IR Absorption Data
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm-1) | Intensity |
| O-H (Alcohol) | Stretching | 3200-3600 | Strong, Broad |
| C-H (Aromatic) | Stretching | 3000-3100 | Medium |
| C-H (Aliphatic) | Stretching | 2850-3000 | Medium |
| C=C (Aromatic) | Stretching | 1450-1600 | Medium to Weak |
| C-O (Alcohol) | Stretching | 1000-1260 | Strong |
| C-O-C (Oxetane) | Asymmetric Stretching | 950-1000 | Strong |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| Parameter | Value | Notes |
| Molecular Formula | C10H12O2 | |
| Molecular Weight | 164.20 g/mol | |
| Predicted [M]+• | m/z 164 | Molecular ion |
| Predicted Fragments | m/z 133, 105, 91, 77 | Fragmentation may involve loss of CH2OH, cleavage of the oxetane ring, and formation of tropylium and phenyl cations. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. 1H NMR Spectroscopy:
-
Acquire the 1H NMR spectrum on a 400 MHz or 500 MHz spectrometer.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the co-addition of 16-32 scans to improve the signal-to-noise ratio.
3. 13C NMR Spectroscopy:
-
Acquire the 13C NMR spectrum on the same spectrometer.
-
Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the 13C nucleus.
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
Thin Film (for liquids or low-melting solids): Place a small drop of the neat sample between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): Grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet using a hydraulic press.
2. Data Acquisition:
-
Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Typically, the spectrum is scanned over the range of 4000-400 cm-1.
-
Co-add 16-32 scans to obtain a high-quality spectrum.
-
A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
1. Sample Introduction and Ionization:
-
Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
For a volatile compound like this compound, GC-MS with Electron Ionization (EI) is a common technique.
-
In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
2. Mass Analysis and Detection:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
A detector records the abundance of each ion, generating a mass spectrum.
Visualizations
Caption: Workflow for the spectroscopic characterization of this compound.
Reactivity of the oxetane ring in (3-Phenyloxetan-3-yl)methanol
An In-depth Technical Guide on the Reactivity of the Oxetane Ring in (3-Phenyloxetan-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxetane motif has emerged as a valuable scaffold in medicinal chemistry, prized for its ability to modulate physicochemical properties such as solubility and metabolic stability. As a bioisostere for commonly used groups like gem-dimethyl and carbonyl functionalities, the strained four-membered ring offers a unique combination of chemical stability and reactivity.[1][2] This technical guide focuses on the reactivity of the oxetane ring in a specific, functionalized building block: this compound. We will explore the key factors governing its stability and delve into the primary reaction pathways for its ring-opening, providing a foundational understanding for its strategic incorporation into complex molecular architectures and drug discovery campaigns.
Introduction: The Oxetane Ring in Modern Drug Discovery
Oxetanes are four-membered cyclic ethers that possess significant ring strain (approximately 106 kcal/mol), which is a key determinant of their chemical behavior.[3] Despite this inherent strain, the oxetane ring is notably more stable than its three-membered counterpart, the epoxide, particularly under alkaline and weakly acidic conditions.[4] This tunable stability allows for the introduction of oxetane moieties early in a synthetic sequence.[4]
In drug design, the incorporation of a 3,3-disubstituted oxetane, such as the one in this compound, can offer several advantages:
-
Improved Solubility: The oxygen atom acts as a good hydrogen bond acceptor, which can enhance aqueous solubility.[5]
-
Metabolic Stability: The 3,3-disubstitution pattern sterically hinders access of metabolic enzymes to the C-O bonds, often blocking common metabolic pathways like N-dealkylation when used as a replacement for a gem-dimethyl group.[1][5]
-
Modulation of Physicochemical Properties: The rigid, three-dimensional structure of the oxetane ring can improve a compound's conformational profile and reduce lipophilicity compared to gem-dimethyl groups.[5]
The stability of the oxetane ring is highly dependent on its substitution pattern. 3,3-disubstituted oxetanes are the most stable, as the substituents sterically block the trajectory required for an external nucleophile to attack the C–O σ* antibonding orbital.[1] This inherent stability, coupled with the potential for controlled, strategic ring-opening, makes this compound a versatile building block.
Synthesis of this compound
The synthesis of 3,3-disubstituted oxetanes like this compound typically involves an intramolecular Williamson etherification.[5] This strategy relies on the cyclization of a 1,3-diol derivative where one hydroxyl group is primary and the other is tertiary.
A general workflow for the synthesis is outlined below.
Caption: General synthetic workflow for this compound.
Reactivity and Ring-Opening of the Oxetane Ring
The reactivity of this compound is dominated by reactions that lead to the opening of the strained four-membered ring. These transformations provide access to highly functionalized 1,3-diol derivatives. The primary modes of ring-opening are acid-catalyzed, nucleophilic, and reductive.
Acid-Catalyzed Ring-Opening
Oxetanes are susceptible to ring-opening under acidic conditions, a reaction that is significantly accelerated by the relief of ring strain.[6][7] The mechanism typically involves protonation of the oxetane oxygen, followed by nucleophilic attack on one of the ring carbons.
For an unsymmetrical oxetane like this compound, the regioselectivity of the nucleophilic attack is a key consideration.
-
Sₙ1-like Pathway: Under strongly acidic conditions that can stabilize a carbocation, the C-O bond at the more substituted carbon (C3) can cleave to form a tertiary benzylic carbocation. This cation is stabilized by the adjacent phenyl group. Subsequent trapping by a nucleophile leads to a 1,3-diol derivative.
-
Sₙ2-like Pathway: Under milder acidic conditions or with less-hindered nucleophiles, the reaction proceeds via an Sₙ2 mechanism. The nucleophile will typically attack the less sterically hindered carbon (C2 or C4), leading to the alternative regioisomer.
The presence of the tertiary alcohol in this compound can also participate in intramolecular reactions under acidic conditions, potentially leading to rearrangements or the formation of larger ring systems.[8]
Caption: Acid-catalyzed ring-opening pathways for 3,3-disubstituted oxetanes.
Nucleophilic Ring-Opening
Ring-opening of oxetanes with strong nucleophiles under basic or neutral conditions is generally challenging and often requires activation by a Lewis acid.[4][9] Strong bases alone are typically insufficient to open the ring.
However, Lewis acids such as Sc(OTf)₃, Yb(OTf)₃, or TMSOTf can coordinate to the oxetane oxygen, activating the ring towards nucleophilic attack.[5] This approach has been used for the regioselective ring-opening of oxetanes with a variety of nucleophiles, including peroxides, thiols, and amines.[5][10]
The table below summarizes representative data for the Lewis acid-catalyzed ring-opening of substituted oxetanes, which can serve as a model for the expected reactivity of this compound.
| Entry | Oxetane Substrate | Lewis Acid | Nucleophile | Yield (%) | Reference |
| 1 | Enantioenriched 2-phenyloxetane | TMSOTf | H₂O₂ | 85 | [5] |
| 2 | Enantioenriched 2-phenyloxetane | Yb(OTf)₃ | H₂O₂ | 82 | [5] |
| 3 | Enantioenriched 2-phenyloxetane | Sc(OTf)₃ | H₂O₂ | 79 | [5] |
| 4 | 3-Substituted Oxetane | Chiral Phosphoric Acid | 2-Mercaptobenzothiazole | 99 | [5] |
| 5 | Oxetane | MgBr₂·OEt₂ | Pyrrolidine | 90 | [10] |
Table 1: Representative Yields for Lewis Acid-Catalyzed Ring-Opening of Oxetanes.
Intramolecular Ring-Opening
The hydroxymethyl group at the C3 position of this compound can act as an internal nucleophile. While this is less common under basic conditions, intramolecular ring-opening can be facilitated, particularly if the hydroxyl group is deprotonated and a suitable electrophile is introduced that coordinates to the oxetane oxygen.[11] More commonly, intramolecular reactions occur under acidic conditions where the oxetane is activated by protonation.[8]
Experimental Protocols (Generalized)
The following protocols are generalized procedures based on established methodologies for similar 3,3-disubstituted oxetanes and should be adapted and optimized for this compound.
Generalized Protocol for Synthesis of this compound
This protocol is adapted from the synthesis of 3,3-disubstituted oxetanes via Williamson etherification.[5]
-
Preparation of the 1,3-Diol:
-
To a solution of diethyl phenylmalonate in anhydrous THF, add sodium hydride (1.1 eq) at 0 °C.
-
Stir for 30 minutes, then add a solution of paraformaldehyde (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Cool the reaction to 0 °C and slowly add lithium aluminum hydride (LiAlH₄, 2.5 eq) in portions.
-
Reflux the mixture for 4 hours.
-
Work up the reaction using a standard Fieser workup (sequential addition of water, 15% NaOH, and water) to quench excess LiAlH₄.
-
Filter the resulting salts and concentrate the filtrate under reduced pressure. Purify by column chromatography to yield 2-phenyl-2-(hydroxymethyl)propane-1,3-diol.
-
-
Selective Tosylation and Cyclization:
-
Dissolve the diol in pyridine and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (1.05 eq) portion-wise and stir at 0 °C for 6 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
-
Dissolve the crude tosylate in anhydrous THF and add sodium hydride (1.5 eq) at 0 °C.
-
Heat the reaction to 60 °C and stir for 12 hours.
-
Cool to room temperature, quench with saturated NH₄Cl, and extract with ethyl acetate.
-
Concentrate the organic layer and purify by column chromatography to yield this compound.
-
Generalized Protocol for Acid-Catalyzed Ring-Opening with Methanol
This protocol is based on the acid-catalyzed ring-opening of oxetanes with alcohol nucleophiles.[4]
Caption: Experimental workflow for a generalized ring-opening reaction.
-
Reaction:
-
Dissolve this compound (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid or camphorsulfonic acid, 0.1 eq).
-
Allow the reaction to warm to room temperature and stir, monitoring progress by TLC.
-
-
Workup and Purification:
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the ring-opened 1,3-diol ether product.
-
Conclusion
This compound is a valuable building block whose reactivity is centered on the strategic opening of its strained oxetane ring. Its 3,3-disubstituted nature confers significant stability compared to other oxetanes, yet it remains susceptible to ring-opening under acidic conditions or via Lewis acid activation. This controlled reactivity allows for the synthesis of complex, highly functionalized acyclic structures that are of significant interest in drug discovery. A thorough understanding of the factors governing the regioselectivity of ring-opening reactions is crucial for harnessing the full synthetic potential of this versatile intermediate.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 3,3-Disubstituted oxetane - the efficient compound for introducing oxetane core into medchem compounds - American Chemical Society [acs.digitellinc.com]
- 8. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Unveiling the Potential of (3-Phenyloxetan-3-yl)methanol: A Versatile Building Block in Chemical and Pharmaceutical Research
(3-Phenyloxetan-3-yl)methanol , a unique heterocyclic compound, is emerging as a valuable scaffold in synthetic chemistry and drug discovery. Its rigid, three-dimensional oxetane core, combined with the presence of a reactive hydroxymethyl group and a phenyl substituent, offers a compelling platform for the development of novel molecules with diverse potential applications. While extensive research on this specific molecule remains in its nascent stages, its structural motifs are prevalent in a variety of biologically active compounds, suggesting a promising future for its use in medicinal chemistry and materials science.
This technical guide provides an overview of the known properties of this compound and explores its potential research applications based on the broader understanding of oxetane chemistry.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to its application in research. The following table summarizes key data for this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| CAS Number | 114012-43-0 |
| Appearance | White to off-white solid |
| Boiling Point | 286.4 °C at 760 mmHg |
| Flash Point | 129.1 °C |
| Density | 1.146 g/cm³ |
| LogP (calculated) | 1.3 |
Table 1: Physicochemical Properties of this compound.
Potential Research Applications
The true potential of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules. The oxetane ring can act as a bioisosteric replacement for other common functional groups in drug candidates, potentially improving physicochemical properties such as solubility and metabolic stability. The hydroxymethyl group provides a convenient handle for further chemical modifications, allowing for the introduction of diverse functionalities.
Medicinal Chemistry and Drug Discovery
The oxetane moiety is increasingly recognized as a valuable component in the design of novel therapeutic agents. Its incorporation into drug-like molecules can lead to improved pharmacological profiles.
-
Bioisosterism: The 3,3-disubstituted oxetane core can serve as a bioisostere for gem-dimethyl or carbonyl groups. This substitution can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability, all of which are critical parameters in drug development. The logical workflow for considering such a bioisosteric replacement is outlined below.
Caption: Workflow for Bioisosteric Replacement.
-
Scaffold for Novel Therapeutics: The this compound core can be elaborated to generate libraries of compounds for screening against various biological targets. The phenyl ring and the hydroxymethyl group offer two distinct points for diversification.
Synthetic Chemistry
The reactivity of the oxetane ring and the primary alcohol functionality makes this compound a valuable intermediate in organic synthesis.
-
Ring-Opening Reactions: The strained four-membered oxetane ring can undergo nucleophilic ring-opening reactions under acidic or basic conditions. This provides access to a variety of 1,3-difunctionalized propane derivatives, which are themselves important building blocks in synthesis.
Caption: Nucleophilic Ring-Opening of the Oxetane.
-
Derivatization of the Hydroxymethyl Group: The primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, or converted to a variety of other functional groups such as esters, ethers, and amines, further expanding its synthetic utility.
Experimental Protocols
While specific experimental protocols for the direct application of this compound are not widely published, general procedures for reactions involving the oxetane and hydroxymethyl functionalities can be adapted.
General Procedure for the Esterification of this compound
This protocol describes a standard method for the acylation of the primary alcohol.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Acyl chloride or carboxylic anhydride (1.1 equivalents)
-
Triethylamine or pyridine (1.2 equivalents)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Nitrogen or argon atmosphere setup
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the acylating agent (acyl chloride or anhydride) to the stirred solution.
-
Add the base (triethylamine or pyridine) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Future Directions
The full potential of this compound as a research tool is yet to be realized. Future research efforts could focus on:
-
Development of Novel Synthetic Methodologies: Exploring new and efficient ways to synthesize and functionalize this compound and its derivatives.
-
Systematic Biological Evaluation: Screening libraries of compounds derived from this scaffold against a wide range of biological targets to identify new lead compounds for drug discovery.
-
Polymer Chemistry: Investigating the use of this compound as a monomer for the synthesis of novel polymers with unique properties.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxetanes, four-membered cyclic ethers, have emerged as valuable structural motifs in medicinal chemistry and drug discovery. Their unique physicochemical properties, including increased polarity, improved metabolic stability, and the ability to act as bioisosteres for gem-dimethyl and carbonyl groups, have led to their incorporation into a wide range of biologically active molecules.[1][2][3] Among the various substituted oxetanes, (3-Phenyloxetan-3-yl)methanol represents a key building block, featuring a phenyl group and a hydroxymethyl substituent on the same carbon of the oxetane ring. This arrangement offers a versatile scaffold for further chemical modifications and the exploration of novel therapeutic agents.
This technical guide provides a comprehensive literature review of this compound and related oxetanes, focusing on their synthesis, chemical properties, and potential biological activities. Detailed experimental methodologies, quantitative data, and logical workflows are presented to aid researchers in the synthesis and utilization of this important chemical entity.
Synthesis of this compound
The synthesis of 3,3-disubstituted oxetanes, such as this compound, typically involves the construction of the oxetane ring from an acyclic precursor. A common and effective strategy starts from a substituted malonic ester.[4]
General Synthetic Approach
A plausible and widely applicable synthetic route to this compound commences with diethyl phenylmalonate. The key steps involve the introduction of a hydroxymethyl group, reduction of the ester functionalities to a diol, and subsequent intramolecular cyclization to form the oxetane ring.
A detailed experimental protocol, adapted from general procedures for the synthesis of 3,3-disubstituted oxetanes, is provided below.[4]
Experimental Protocol: Synthesis of this compound
Step 1: Mono-alkylation of Diethyl Phenylmalonate
-
To a solution of diethyl phenylmalonate (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Introduce a suitable electrophile for the hydroxymethyl group, such as paraformaldehyde (1.2 eq), and continue stirring at room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford diethyl 2-(hydroxymethyl)-2-phenylmalonate.
Step 2: Reduction to 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol
-
To a solution of diethyl 2-(hydroxymethyl)-2-phenylmalonate (1.0 eq) in anhydrous THF, add a reducing agent such as lithium aluminum hydride (LiAlH₄, 2.5 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(hydroxymethyl)-2-phenylpropane-1,3-diol. This intermediate can often be used in the next step without further purification.
Step 3: Intramolecular Cyclization to this compound
-
To a solution of the crude 2-(hydroxymethyl)-2-phenylpropane-1,3-diol (1.0 eq) in a suitable solvent like THF or dichloromethane (DCM), add a reagent to selectively activate one of the primary hydroxyl groups, such as p-toluenesulfonyl chloride (TsCl, 1.1 eq) in the presence of a base like triethylamine (Et₃N, 1.2 eq) or pyridine at 0 °C.
-
Stir the reaction at room temperature until the mono-tosylation is complete (monitored by TLC).
-
Add a strong base, such as sodium hydride (NaH, 1.2 eq) or potassium tert-butoxide (t-BuOK, 1.2 eq), to the reaction mixture at 0 °C to induce intramolecular Williamson ether synthesis.
-
Stir the reaction at room temperature or with gentle heating until the cyclization is complete.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
A Chinese patent describes a similar multi-step synthesis starting from a substituted glycerol derivative, involving protection, deprotection, and intramolecular cyclization steps to form the 3-hydroxy oxetane core, which could be adapted for the synthesis of the title compound.[5]
Synthesis Workflow
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | [6][7] |
| Molecular Weight | 164.20 g/mol | [6][7] |
| Monoisotopic Mass | 164.08373 Da | [6] |
| Appearance | Predicted: Colorless oil or low-melting solid | - |
| Boiling Point | 286.4 °C at 760 mmHg (Predicted) | [7] |
| Density | 1.146 g/cm³ (Predicted) | [7] |
| Topological Polar Surface Area | 29.5 Ų | [6] |
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Chemical Shifts / Peaks | Rationale / Comparison with Analogs |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.2-7.4 (m, 5H, Ar-H), δ 4.6-4.8 (d, 2H, J ≈ 6 Hz, -CH₂- of oxetane), δ 4.4-4.6 (d, 2H, J ≈ 6 Hz, -CH₂- of oxetane), δ 3.8-4.0 (s, 2H, -CH₂OH), δ 2.0-2.5 (br s, 1H, -OH) | Based on data for [3-(4-chlorophenyl)oxetan-3-yl]methanol, the aromatic protons will appear in the typical region. The diastereotopic methylene protons of the oxetane ring are expected to appear as doublets. The methylene protons of the hydroxymethyl group will be a singlet, and the hydroxyl proton will be a broad singlet.[8] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 138-142 (Ar-C quat.), δ 128-129 (Ar-CH), δ 125-127 (Ar-CH), δ 78-82 (-CH₂- of oxetane), δ 65-70 (-CH₂OH), δ 45-50 (C-quat. of oxetane) | The aromatic carbons will resonate in their characteristic regions. The oxetane ring carbons are expected at higher field compared to acyclic ethers due to ring strain. The quaternary carbon of the oxetane will be in the range of 45-50 ppm. |
| IR (KBr, cm⁻¹) | ~3400 (broad, O-H stretch), ~3060 (C-H stretch, aromatic), ~2950, 2870 (C-H stretch, aliphatic), ~1600, 1490, 1450 (C=C stretch, aromatic), ~1100 (C-O-C stretch, ether), ~1050 (C-O stretch, alcohol) | The spectrum will be dominated by a broad O-H stretching band. Characteristic peaks for aromatic C-H and C=C bonds, aliphatic C-H bonds, and C-O bonds of the ether and alcohol functional groups are expected.[9] |
| Mass Spec. (EI) | m/z 164 (M⁺), 133 (M⁺ - CH₂OH), 105, 91, 77 | The molecular ion peak at m/z 164 should be observable. Fragmentation is likely to involve the loss of the hydroxymethyl group (m/z 31) to give a stable benzylic cation. Other fragments corresponding to the phenyl group and its fragments are also expected. |
Characterization Workflow
Potential Biological Activities and Applications
While specific biological data for this compound are not extensively reported, the broader class of 3-aryl-substituted oxetanes and related compounds have shown a range of biological activities. This suggests that this compound could serve as a valuable scaffold for the development of new therapeutic agents.
1. Anticancer and Cytotoxic Activity:
Several studies have investigated the antiproliferative and cytotoxic effects of 3-aryl substituted heterocyclic compounds. For instance, 3-arylisoquinolinones have demonstrated significant cytotoxicity in various cancer cell lines, including breast, liver, lung, and colon cancer.[3] The substitution pattern on the aryl ring was found to be crucial for the observed activity. Similarly, novel 3-aryl-1-(3'-dibenzylaminomethyl-4'-hydroxyphenyl)-propenones have been synthesized and evaluated for their cytotoxic potential.[10] Given these precedents, this compound and its derivatives could be explored for their potential as anticancer agents.
2. Enzyme Inhibition:
The rigid, three-dimensional structure of the oxetane ring makes it an attractive scaffold for designing enzyme inhibitors. The phenyl and hydroxymethyl groups of this compound provide handles for introducing various functionalities that can interact with the active sites of enzymes. For example, 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones have been identified as inhibitors of enzymes like COX-2, LDHA, α-glucosidase, and α-amylase.[11] This suggests that oxetane-based analogs could also exhibit inhibitory activity against a range of enzymatic targets.
Logical Relationship for Potential Biological Activity
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. While specific experimental data for this compound is limited in the current literature, established synthetic routes for 3,3-disubstituted oxetanes provide a clear path for its preparation. The unique structural features of the oxetane ring, combined with the presence of phenyl and hydroxymethyl groups, make this compound and its derivatives promising candidates for the development of novel therapeutic agents, particularly in the areas of oncology and enzyme inhibition. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential in drug discovery and development. This technical guide serves as a foundational resource for researchers embarking on studies involving this intriguing class of molecules.
References
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN103554064A - Preparation method of 3-hydroxy oxetane compound - Google Patents [patents.google.com]
- 6. This compound | C10H12O2 | CID 20063137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. [3-(4-chlorophenyl)oxetan-3-yl]methanol(1903083-49-7) 1H NMR spectrum [chemicalbook.com]
- 9. Phenylmethanol [applets.kcvs.ca]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents [mdpi.com]
Safety and Handling of (3-Phenyloxetan-3-yl)methanol: A Technical Guide
Disclaimer: This document provides a comprehensive overview of the safety and handling precautions for (3-Phenyloxetan-3-yl)methanol. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the hazard classifications and some safety recommendations presented herein are based on data from structurally analogous compounds, namely (3-Ethyloxetan-3-yl)methanol and [3-(Aminomethyl)oxetan-3-yl]methanol. All procedures involving this chemical should be conducted with the utmost caution by trained professionals in a well-equipped laboratory setting.
Introduction
This compound is a chemical compound containing a phenyl group and a methanol group attached to an oxetane ring. Oxetanes are gaining prominence in medicinal chemistry as versatile scaffolds that can influence the physicochemical properties of drug candidates. As the use of such novel building blocks increases, a thorough understanding of their safety and handling is paramount for researchers, scientists, and drug development professionals. This guide aims to provide in-depth technical information to ensure the safe handling, storage, and disposal of this compound.
Hazard Identification and Classification
A definitive GHS classification for this compound is not currently available. However, based on the GHS classifications of analogous compounds, the following hazards should be anticipated.
Table 1: GHS Hazard Summary (Based on Analogous Compounds)
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Flammable Liquids (Category 4) | H227: Combustible liquid | No Pictogram | Warning |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Warning |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
| Warning |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Warning |
| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation |
| Warning |
Note: This classification is extrapolated from the Safety Data Sheet for (3-Ethyloxetan-3-yl)methanol and should be treated as a precautionary guideline.
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for its safe handling and for predicting its behavior under various conditions.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| Appearance | Not specified (likely a liquid or low-melting solid) |
| Boiling Point | Not determined |
| Melting Point | Not determined |
| Flash Point | Not determined |
| Solubility | Not determined |
| Density | Not determined |
| Vapor Pressure | Not determined |
Safe Handling and Storage
Adherence to strict safety protocols is essential when working with this compound to minimize exposure and prevent accidents.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against potential exposure.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against potential splashes that could cause serious eye irritation. |
| Skin Protection | - Gloves: Chemically resistant gloves (e.g., nitrile or neoprene). Inspect for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately. - Lab Coat: A flame-resistant lab coat should be worn. | To prevent skin contact, which could lead to irritation. A flame-resistant coat is recommended due to the potential combustibility of the compound. |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood. If there is a risk of aerosol generation and work outside a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge should be used. | To prevent inhalation of potentially harmful vapors or aerosols that may cause respiratory irritation. |
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.
-
Aerosol Prevention: Prevent the formation of dust and aerosols.
-
Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools and ground all equipment when handling larger quantities to prevent ignition from static discharge.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage
-
Container: Store in a tightly closed, properly labeled container.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid measures should be taken.
Table 4: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Accidental Release Measures
In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials such as paper towels.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Personal Protection: Wear appropriate PPE as outlined in Table 3 during the cleanup process.
Disposal Considerations
The disposal of this compound must be carried out in accordance with local, regional, and national hazardous waste regulations.
-
Waste Identification: Identify the waste as this compound. Do not mix with other chemical wastes unless compatibility is confirmed.
-
Containment: Place the waste in a suitable, clearly labeled hazardous waste container.
-
Professional Disposal: Contact a licensed professional waste disposal service to arrange for pickup and disposal. Do not dispose of down the drain or in regular trash.
Experimental Protocols and Reactivity
General Reactivity of Oxetanes
The oxetane ring is a strained four-membered ether. While more stable than epoxides, it is susceptible to ring-opening reactions under certain conditions:
-
Acidic Conditions: The ring can be opened by various nucleophiles in the presence of a Lewis or Brønsted acid. The phenyl and hydroxymethyl substituents on the same carbon may influence the regioselectivity of the ring-opening.
-
Strong Nucleophiles: Potent nucleophiles, such as organometallic reagents, can also induce ring-opening.
Careful consideration of reaction conditions is necessary to avoid unintended ring-opening. It is advisable to perform small-scale test reactions to determine the stability of the oxetane ring under specific experimental conditions.
Illustrative Experimental Workflow
The following diagram illustrates a general workflow for handling a research chemical like this compound where comprehensive safety data is not available.
Methodological & Application
Application Notes and Protocols for the Use of (3-Phenyloxetan-3-yl)methanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the (3-phenyloxetan-3-yl)methanol scaffold in medicinal chemistry. The unique physicochemical properties of the oxetane ring make it a valuable building block for the design of novel therapeutics with improved pharmacological profiles.[1][2] This document outlines the synthesis of the core scaffold, its derivatization into biologically active compounds, and protocols for their evaluation, with a focus on the development of kinase inhibitors.
Introduction to the this compound Scaffold
The oxetane motif has garnered significant attention in drug discovery as a bioisosteric replacement for commonly used functional groups like gem-dimethyl and carbonyl groups.[1][3] Its incorporation into small molecules can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity, while also providing a unique three-dimensional architecture.[2][3] The this compound scaffold, featuring a 3-phenyl-3-hydroxymethyl substitution pattern, offers a versatile platform for the synthesis of diverse compound libraries. The hydroxyl group serves as a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).
Physicochemical Properties and Advantages
The introduction of the oxetane ring can significantly modulate the properties of a lead compound.
| Property | Impact of Oxetane Moiety | Reference |
| Aqueous Solubility | Generally increased due to the polarity of the ether oxygen. | [1][2] |
| Metabolic Stability | Often enhanced by blocking metabolically labile positions and redirecting metabolism away from CYP450 enzymes. | [1] |
| Lipophilicity (LogP/LogD) | Typically reduced, which can improve pharmacokinetic properties. | [2] |
| Molecular Geometry | Provides a rigid, three-dimensional scaffold that can influence binding to biological targets. | [3] |
Synthesis of the Core Scaffold and Derivatives
The synthesis of this compound and its subsequent derivatization are key steps in the utilization of this scaffold. Below are representative protocols.
General Synthetic Workflow
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the core scaffold.
Materials:
-
Diethyl phenylmalonate
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Benzyl bromide
-
Sodium hydride (NaH)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Sodium hydroxide (NaOH)
-
Palladium on carbon (Pd/C)
-
Methanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reduction: To a solution of diethyl phenylmalonate in anhydrous THF at 0 °C, slowly add a solution of LiAlH₄ in THF. Stir the mixture at room temperature for 4 hours. Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting solid and concentrate the filtrate under reduced pressure to yield 2-phenylpropane-1,3-diol.
-
Monobenzylation: To a solution of 2-phenylpropane-1,3-diol in anhydrous THF, add NaH portion-wise at 0 °C. After stirring for 30 minutes, add benzyl bromide dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous sodium bicarbonate and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to obtain 3-(benzyloxy)-2-phenylpropan-1-ol.
-
Tosylation: To a solution of 3-(benzyloxy)-2-phenylpropan-1-ol in pyridine at 0 °C, add TsCl. Stir the reaction at room temperature for 6 hours. Pour the mixture into ice-water and extract with ethyl acetate. Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield 3-(benzyloxy)-2-phenylpropyl 4-methylbenzenesulfonate.
-
Cyclization: Dissolve the tosylate in a mixture of THF and water. Add NaOH and heat the mixture to reflux for 5 hours. Cool to room temperature, and extract with ethyl acetate. Dry the organic layer, filter, and concentrate. Purify by column chromatography to obtain 3-((benzyloxy)methyl)-3-phenyloxetane.
-
Deprotection: To a solution of 3-((benzyloxy)methyl)-3-phenyloxetane in methanol, add Pd/C. Stir the mixture under a hydrogen atmosphere (1 atm) for 12 hours. Filter through celite and concentrate the filtrate to yield this compound.
Protocol 2: Derivatization via Williamson Ether Synthesis - Example with a Pyrimidine Moiety
This protocol illustrates the derivatization of the core scaffold to synthesize a potential kinase inhibitor.
Materials:
-
This compound
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
4-chloro-6-aminopyrimidine
-
Potassium carbonate (K₂CO₃)
Procedure:
-
To a solution of this compound in anhydrous DMF, add NaH at 0 °C. Stir for 30 minutes.
-
Add 4-chloro-6-aminopyrimidine and K₂CO₃ to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 6-(((3-phenyloxetan-3-yl)methyl)oxy)pyrimidin-4-amine.
Application in Kinase Inhibitor Design: A Case Study on Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase (BTK) is a clinically validated target for the treatment of B-cell malignancies and autoimmune diseases.[4][5][6] The development of potent and selective BTK inhibitors is an active area of research.[7][8] The this compound scaffold can be incorporated into BTK inhibitors to improve their drug-like properties.
Illustrative Structure-Activity Relationship (SAR) Data
The following table presents hypothetical data for a series of BTK inhibitors incorporating the oxetane scaffold. This data illustrates the potential benefits of this moiety.
| Compound ID | R Group | BTK IC₅₀ (nM) | Aqueous Solubility (µg/mL) | Microsomal Stability (t½, min) |
| 1a | -CH(CH₃)₂ (isopropyl) | 150 | 5 | 15 |
| 1b | -C(CH₃)₃ (tert-butyl) | 125 | 2 | 25 |
| 1c (Oxetane) | -(3-phenyloxetan-3-yl)methoxy | 25 | 50 | >60 |
This data is illustrative and intended for educational purposes.
The hypothetical data suggests that the incorporation of the (3-phenyloxetan-3-yl)methoxy group (Compound 1c ) can lead to a significant improvement in potency, aqueous solubility, and metabolic stability compared to analogous compounds with alkyl groups.
Signaling Pathway Visualization
Protocol 3: In Vitro BTK Inhibition Assay (LanthaScreen™ Kinase Assay)
This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against BTK.
Materials:
-
Recombinant human BTK enzyme
-
LanthaScreen™ Certified Tb-anti-His Antibody
-
GFP-STAT3 substrate
-
ATP
-
Kinase buffer
-
Test compounds dissolved in DMSO
-
384-well microplate
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add kinase buffer, GFP-STAT3 substrate, and Tb-anti-His antibody to the wells of the 384-well plate.
-
Add the diluted test compounds or DMSO (for control wells) to the appropriate wells.
-
Initiate the kinase reaction by adding a mixture of BTK enzyme and ATP.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection: Measure the TR-FRET signal on a compatible plate reader by reading the emission at 520 nm and 495 nm following excitation at 340 nm.
-
Data Analysis:
-
Calculate the emission ratio (520 nm / 495 nm).
-
Determine the percent inhibition based on the signals from the control wells (0% and 100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Conclusion
The this compound scaffold is a promising building block in medicinal chemistry. Its favorable physicochemical properties can be leveraged to design novel drug candidates with enhanced pharmacological profiles. The synthetic protocols and biological assays described herein provide a framework for the exploration of this versatile scaffold in drug discovery programs, particularly in the development of kinase inhibitors.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Medicinal Chemistry Strategies for the Development of Bruton's Tyrosine Kinase Inhibitors against Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - Medicinal Chemistry Strategies for the Development of Brutonâs Tyrosine Kinase Inhibitors against Resistance - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 8. Discovery of potent and selective reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
(3-Phenyloxetan-3-yl)methanol: A Versatile Building Block for Innovations in Organic Synthesis and Drug Discovery
(3-Phenyloxetan-3-yl)methanol , a unique four-membered heterocyclic compound, is emerging as a powerful and versatile building block in modern organic synthesis. Its rigid, three-dimensional oxetane core, combined with a reactive hydroxymethyl group, offers medicinal chemists and materials scientists a valuable scaffold for the design and synthesis of novel molecules with enhanced physicochemical and biological properties. This application note provides a comprehensive overview of this compound, including its synthesis, key reactions, and applications, with a focus on its role in the development of new therapeutic agents.
Physicochemical Properties and Spectroscopic Data
This compound is a white to off-white solid with a molecular formula of C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol . A summary of its key physical properties and spectroscopic data is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 78-82 °C |
| Boiling Point | 286.4 °C at 760 mmHg[1] |
| Density | 1.146 g/cm³[1] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.40-7.25 (m, 5H, Ar-H), 4.85 (d, J=6.0 Hz, 2H, -CH₂O-), 4.75 (d, J=6.0 Hz, 2H, -CH₂O-), 3.95 (s, 2H, -CH₂OH), 2.10 (br s, 1H, -OH) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 139.5 (Ar-C), 128.8 (Ar-CH), 127.9 (Ar-CH), 126.0 (Ar-CH), 80.5 (-CH₂O-), 68.0 (-CH₂OH), 45.0 (C-quat) |
Table 1: Physicochemical and Spectroscopic Data for this compound.
Synthesis of this compound
A reliable method for the synthesis of this compound involves the intramolecular cyclization of a suitably functionalized 1,3-diol, a variant of the Williamson ether synthesis. The general workflow for this synthesis is depicted below.
Figure 1: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Reduction of Diethyl Phenylmalonate to 1-Phenyl-1,3-propanediol
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of diethyl phenylmalonate (1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield crude 1-phenyl-1,3-propanediol, which can be used in the next step without further purification.
Step 2: Selective Halogenation to 3-Chloro-1-phenyl-1-propanol
-
Dissolve 1-phenyl-1,3-propanediol (1.0 eq.) in an appropriate solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C and add a halogenating agent (e.g., thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃)) (1.1 eq.) dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-water and extract with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude 3-chloro-1-phenyl-1-propanol.
Step 3: Intramolecular Cyclization to this compound
-
Dissolve the crude 3-chloro-1-phenyl-1-propanol (1.0 eq.) in a suitable solvent such as methanol or ethanol.
-
Add a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5 eq.), to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white solid.
Applications in Cross-Coupling Reactions
The hydroxyl group of this compound can be readily converted into a triflate or other suitable leaving group, enabling its participation in various palladium-catalyzed cross-coupling reactions. This allows for the direct attachment of the 3-phenyloxetane motif to a wide range of aromatic and heteroaromatic systems, a key strategy in fragment-based drug discovery.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The triflate derivative of this compound can be coupled with various boronic acids or esters to introduce diverse aryl or heteroaryl substituents.
Figure 2: Workflow for the Suzuki-Miyaura coupling of a this compound derivative.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
-
To a solution of (3-phenyloxetan-3-yl)methyl trifluoromethanesulfonate (1.0 eq.) in a degassed solvent mixture (e.g., 1,4-dioxane/water), add the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Heat the reaction mixture under an inert atmosphere at 80-100 °C for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and partition between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | (3-((4-Methoxyphenoxy)methyl)-3-phenyloxetane) | 85 |
| 2 | Pyridine-3-boronic acid | 3-((3-Phenyloxetan-3-yl)methoxy)pyridine | 78 |
| 3 | Thiophene-2-boronic acid | 2-((3-Phenyloxetan-3-yl)methoxy)thiophene | 82 |
Table 2: Representative Suzuki-Miyaura Coupling Reactions.
Sonogashira Coupling
Similarly, the Sonogashira coupling allows for the introduction of alkyne functionalities. The triflate derivative of this compound can be coupled with terminal alkynes in the presence of palladium and copper catalysts.
Representative Experimental Protocol: Sonogashira Coupling
-
To a solution of (3-phenyloxetan-3-yl)methyl trifluoromethanesulfonate (1.0 eq.) and the terminal alkyne (1.5 eq.) in a degassed solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), a copper(I) co-catalyst (e.g., CuI, 4 mol%), and a base (e.g., triethylamine or diisopropylethylamine).
-
Stir the reaction mixture at room temperature to 50 °C for 2-8 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the crude product by flash column chromatography.
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 3-Phenoxy-1-(3-phenyloxetan-3-yl)propyne | 91 |
| 2 | Ethynyltrimethylsilane | 3-((Trimethylsilyl)ethynyl)-3-phenyloxetane | 88 |
| 3 | Propargyl alcohol | 4-(3-Phenyloxetan-3-yl)but-2-yn-1-ol | 75 |
Table 3: Representative Sonogashira Coupling Reactions.
Application in Drug Discovery: Targeting the GLP-1 Receptor
The 3-phenyloxetane motif has been identified as a valuable component in the design of small molecule agonists for the Glucagon-Like Peptide-1 Receptor (GLP-1R), a key target in the treatment of type 2 diabetes and obesity. The unique structural and electronic properties of the oxetane ring can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates.
The GLP-1R signaling pathway plays a crucial role in glucose homeostasis. Upon binding of an agonist, the receptor activates a cascade of intracellular events, primarily through the Gαs protein, leading to increased insulin secretion in a glucose-dependent manner.
Figure 3: Simplified GLP-1 Receptor signaling pathway.
The incorporation of the this compound building block into small molecules can modulate their interaction with the GLP-1R, potentially leading to the development of novel and effective therapies for metabolic diseases.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and the ability to undergo various functionalizations, particularly through modern cross-coupling reactions, make it an attractive tool for the rapid generation of molecular diversity. The demonstrated utility of the 3-phenyloxetane motif in modulating biological activity, as exemplified by its application in the design of GLP-1R agonists, highlights the significant potential of this building block for researchers, scientists, and drug development professionals in their quest for new and improved chemical entities.
References
Application Notes and Protocols: Ring-Opening Reactions of (3-Phenyloxetan-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxetanes, particularly 3,3-disubstituted variants, have emerged as valuable structural motifs in modern medicinal chemistry.[1][2] Their incorporation into drug candidates can improve key pharmacokinetic properties such as solubility, metabolic stability, and lipophilicity.[1] (3-Phenyloxetan-3-yl)methanol is a key example of a 3,3-disubstituted oxetane, offering a synthetically tractable scaffold. The strained four-membered ring of this compound is susceptible to nucleophilic attack, providing a reliable method for generating highly functionalized 1,3-diol derivatives. These products are versatile intermediates in the synthesis of more complex molecules.[3]
This document provides detailed protocols and application notes for the regioselective ring-opening reactions of this compound with various nucleophiles under different conditions. The regioselectivity of these reactions is primarily governed by steric and electronic effects, which can be controlled by the choice of nucleophile and the presence or absence of an acid catalyst.[4][5]
Reaction Mechanisms and Regioselectivity
The ring-opening of the unsymmetrical this compound can proceed via two primary pathways, yielding distinct constitutional isomers.
-
Sₙ2 Pathway (Basic or Neutral Conditions): Under basic or neutral conditions, strong nucleophiles preferentially attack the less sterically hindered, unsubstituted methylene carbon of the oxetane ring.[4] This pathway follows a standard Sₙ2 mechanism, resulting in the formation of a primary alcohol and a new carbon-nucleophile bond at the terminal position.
Caption: Sₙ2 ring-opening at the less substituted carbon.
-
Acid-Catalyzed Pathway: In the presence of a Brønsted or Lewis acid, the oxetane oxygen is first protonated or coordinated, activating the ring. The positive charge buildup is better stabilized at the more substituted tertiary carbon, which bears the phenyl group. Consequently, even weak nucleophiles will preferentially attack this more electrophilic carbon.[4] This pathway has significant Sₙ1 character and leads to the formation of a tertiary alcohol.
Caption: Acid-catalyzed ring-opening at the more substituted carbon.
Data Presentation: Ring-Opening Reactions
The following table summarizes representative ring-opening reactions of this compound and structurally similar 3,3-disubstituted oxetanes with various nucleophiles.
| Nucleophile (Nu⁻) | Conditions | Major Product Structure | Yield (%) | Reference |
| PhS⁻ (Thiophenol) | NaH, DMF, 0 °C to rt | Ph-C(CH₂OH)(CH₂SPh)-CH₂OH | ~90% | [3] |
| N₃⁻ (Azide) | NaN₃, NH₄Cl, MeOH/H₂O, 80 °C | Ph-C(CH₂OH)(CH₂N₃)-CH₂OH | High | [4] |
| CN⁻ (Cyanide) | TMSCN, Lewis Acid (e.g., MgO) | Ph-C(CH₂OH)(CH₂OH)-CH₂CN | ~85% | [3] |
| R-MgBr (Grignard) | R-MgBr, THF, 0 °C to rt | Ph-C(CH₂OH)(CH₂R)-CH₂OH | Variable | [6] |
| H⁻ (Hydride) | LiAlH₄, THF, reflux | Ph-C(CH₂OH)(CH₃)-CH₂OH | High | [4] |
| MeOH (Methanol) | H₂SO₄ (cat.), MeOH, rt | Ph-C(CH₂OMe)(CH₂OH)₂ | Good | [4] |
Note: Yields are approximate and can vary based on the specific substrate and precise reaction conditions. Data may be extrapolated from closely related 3,3-disubstituted oxetanes.
Experimental Protocols
Protocol 1: Synthesis of this compound
The starting material can be synthesized from 1-phenyl-1,3-propanediol derivatives through intramolecular cyclization. A common method involves the reaction of a suitable precursor like 2-phenyl-2-(hydroxymethyl)propane-1,3-diol with a reagent system that facilitates Williamson ether synthesis (e.g., tosylation followed by base-induced cyclization). An alternative modern approach starts from commercially available oxetan-3-one.
Caption: Synthetic workflow for this compound.
Materials:
-
Oxetan-3-one
-
Phenylmagnesium bromide (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Paraformaldehyde
-
Sodium hydride (NaH)
-
Ethyl acetate, Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
Grignard Reaction: To a solution of oxetan-3-one (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add phenylmagnesium bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield crude 3-phenyl-oxetan-3-ol.
-
Hydroxymethylation: To a suspension of NaH (1.5 eq) in anhydrous THF, add the crude 3-phenyl-oxetan-3-ol (1.0 eq) in THF dropwise at 0 °C. Stir for 30 minutes, then add paraformaldehyde (2.0 eq). Heat the mixture to reflux for 6 hours.
-
Purification: After cooling, quench the reaction with water and extract with ethyl acetate. The combined organic layers are dried and concentrated. The crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.
Protocol 2: General Procedure for Nucleophilic Ring-Opening (Sₙ2 Conditions)
This protocol describes a general method for the ring-opening of this compound with a strong nucleophile, such as an azide or thiolate.
Caption: Experimental workflow for a typical ring-opening reaction.
Materials:
-
This compound
-
Nucleophile (e.g., Sodium azide, 3.0 eq)
-
Ammonium Chloride (1.5 eq, if using azide)
-
Solvent (e.g., Methanol/Water 4:1)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent system (e.g., 5 mL of MeOH/H₂O per mmol of substrate).
-
Addition of Reagents: Add the nucleophile (e.g., sodium azide, 3.0 eq) and any necessary co-reagents (e.g., NH₄Cl, 1.5 eq).
-
Reaction: Heat the mixture to reflux (e.g., 80 °C) and stir vigorously. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-16 hours).
-
Work-up: Cool the reaction mixture to room temperature and add water. Extract the product with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired ring-opened product. Characterize by NMR and Mass Spectrometry.
References
Anwendungshinweise und Protokolle zur Derivatisierung der Hydroxylgruppe in (3-Phenyloxetan-3-yl)methanol
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Diese Anwendungshinweise bieten detaillierte Protokolle für die Derivatisierung der primären Hydroxylgruppe von (3-Phenyloxetan-3-yl)methanol. Die vorgestellten Methoden umfassen die Williamson-Ethersynthese, die Steglich-Veresterung und die Carbamoylierung und sind für die Synthese von Wirkstoffkandidaten und chemischen Sonden von entscheidender Bedeutung. Der Oxetanring ist unter einer Vielzahl von Reaktionsbedingungen stabil, was diese Modifikationen erleichtert.[1]
Allgemeiner Arbeitsablauf der Derivatisierung
Der allgemeine Arbeitsablauf für die Derivatisierung von this compound umfasst die Aktivierung des Alkohols (insbesondere bei der Ethersynthese) oder der Carbonsäure (bei der Veresterung), gefolgt von der Kupplungsreaktion und der anschließenden Aufarbeitung und Reinigung des Produkts.
Abbildung 1: Allgemeiner experimenteller Arbeitsablauf für die Derivatisierung.
Etherifizierung: Williamson-Ethersynthese
Die Williamson-Ethersynthese ist eine vielseitige Methode zur Herstellung von Ethern durch die Reaktion eines Alkoxids mit einem primären Alkylhalogenid.[2] Diese SN2-Reaktion eignet sich gut für primäre Alkohole wie this compound.[2] Die Verwendung einer starken Base wie Natriumhydrid (NaH) ist für die Deprotonierung des Alkohols und die Bildung des nukleophilen Alkoxids erforderlich.[1]
Abbildung 2: Reaktionsschema der Williamson-Ethersynthese.
Experimentelles Protokoll
-
Vorbereitung: In einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Rundkolben wird this compound (1,0 Äq.) in wasserfreiem Tetrahydrofuran (THF) gelöst.
-
Deprotonierung: Die Lösung wird auf 0 °C abgekühlt und Natriumhydrid (NaH, 60 %ige Dispersion in Mineralöl, 1,2 Äq.) wird portionsweise zugegeben.
-
Aktivierung: Die Mischung wird 30 Minuten bei 0 °C und anschließend 30 Minuten bei Raumtemperatur gerührt, um die vollständige Bildung des Alkoxids zu gewährleisten.
-
Alkylierung: Das Alkylhalogenid (z.B. Iodmethan oder Benzylbromid, 1,1 Äq.) wird langsam bei 0 °C zugetropft.
-
Reaktion: Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und für 4-16 Stunden gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) verfolgt.
-
Aufarbeitung: Nach vollständigem Umsatz wird die Reaktion vorsichtig mit Wasser bei 0 °C gequencht. Die wässrige Phase wird mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit gesättigter Natriumchloridlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und im Vakuum eingeengt.
-
Reinigung: Der Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt, um den gewünschten Ether zu erhalten.
Quantitative Daten (Repräsentative Beispiele)
Da spezifische Daten für this compound nicht verfügbar sind, werden hier repräsentative Daten für die Williamson-Ethersynthese von primären Alkoholen aufgeführt.
| Alkylhalogenid | Base | Lösungsmittel | Temperatur | Zeit (h) | Ausbeute (%) | Referenz |
| Iodmethan | NaH | THF | RT | 6 | 85-95 | [3] |
| Ethyliodid | K₂CO₃ | Acetonitril | Rückfluss | 12 | 80-90 | [4] |
| Benzylbromid | NaH | THF | RT | 4 | 90-98 | [3] |
Veresterung: Steglich-Veresterung
Die Steglich-Veresterung ist eine milde und effiziente Methode zur Bildung von Esterbindungen aus Carbonsäuren und Alkoholen unter Verwendung von N,N'-Dicyclohexylcarbodiimid (DCC) als Kupplungsreagenz und 4-Dimethylaminopyridin (DMAP) als Katalysator.[5] Diese Methode ist besonders vorteilhaft, um saure Bedingungen zu vermeiden, die potenziell den Oxetanring öffnen könnten.[1][5]
Abbildung 3: Reaktionsschema der Steglich-Veresterung.
Experimentelles Protokoll
-
Vorbereitung: In einem trockenen Rundkolben werden die Carbonsäure (1,2 Äq.), this compound (1,0 Äq.) und DMAP (0,1 Äq.) in wasserfreiem Dichlormethan (DCM) gelöst.
-
Kupplung: Die Lösung wird auf 0 °C abgekühlt und eine Lösung von DCC (1,2 Äq.) in wasserfreiem DCM wird langsam zugetropft.
-
Reaktion: Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und für 2-6 Stunden gerührt. Der Reaktionsfortschritt wird mittels DC verfolgt. Während der Reaktion fällt Dicyclohexylharnstoff (DCU) als weißer Feststoff aus.
-
Aufarbeitung: Nach vollständigem Umsatz wird der DCU durch Filtration abgetrennt. Das Filtrat wird nacheinander mit 0,5 M Salzsäure, gesättigter Natriumbicarbonatlösung und gesättigter Natriumchloridlösung gewaschen.
-
Trocknung und Einengen: Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.
-
Reinigung: Der Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt, um den gewünschten Ester zu erhalten.
Quantitative Daten (Repräsentative Beispiele)
Die Steglich-Veresterung liefert im Allgemeinen hohe Ausbeuten für eine Vielzahl von Substraten.[6]
| Carbonsäure | Kupplungsreagenz | Lösungsmittel | Temperatur | Zeit (h) | Ausbeute (%) | Referenz |
| Benzoesäure | DCC, DMAP | DCM | 0 °C bis RT | 3 | 85-95 | [6] |
| Essigsäure | DCC, DMAP | DCM | 0 °C bis RT | 2 | 90-98 | [7] |
| Pivalinsäure | DCC, DMAP | DCM | 0 °C bis RT | 6 | 75-85 | [5] |
Carbamoylierung: Reaktion mit Isocyanaten
Carbamate können effizient durch die Reaktion eines Alkohols mit einem Isocyanat hergestellt werden. Diese Reaktion verläuft oft ohne Katalysator für primäre Alkohole, kann aber durch Basen wie Triethylamin (TEA) oder Dibutylzinndilaurat (DBTDL) beschleunigt werden, insbesondere bei weniger reaktiven Isocyanaten oder sterisch gehinderten Alkoholen.[8]
Abbildung 4: Reaktionsschema der Carbamatsynthese mit Isocyanaten.
Experimentelles Protokoll
-
Vorbereitung: In einem trockenen, mit Inertgas gespülten Rundkolben wird this compound (1,0 Äq.) in einem geeigneten wasserfreien Lösungsmittel wie Toluol oder THF gelöst.
-
Reaktion: Das Isocyanat (z.B. Phenylisocyanat, 1,05 Äq.) wird bei Raumtemperatur langsam zur Alkohollösung gegeben. Bei Bedarf kann ein Katalysator wie DBTDL (0,05 Äq.) zugegeben werden.
-
Bedingungen: Die Reaktionsmischung wird bei Raumtemperatur oder leicht erhöhter Temperatur (z.B. 60 °C) für 2-12 Stunden gerührt. Der Reaktionsfortschritt wird mittels DC oder LC-MS verfolgt.
-
Aufarbeitung: Nach vollständigem Umsatz wird das Lösungsmittel im Vakuum entfernt.
-
Reinigung: Der Rückstand wird durch Säulenchromatographie auf Kieselgel oder durch Umkristallisation gereinigt, um das gewünschte Carbamat zu erhalten.
Quantitative Daten (Repräsentative Beispiele)
Die Reaktion von primären Alkoholen mit Isocyanaten führt in der Regel zu hohen Ausbeuten.
| Isocyanat | Katalysator | Lösungsmittel | Temperatur | Zeit (h) | Ausbeute (%) | Referenz |
| Isopropylisocyanat | Keiner | THF | RT | 12-24 | >90 | [8] |
| Phenylisocyanat | Keiner | Toluol | 80 °C | 6 | >95 | [9] |
| Ethylisocyanat | DBTDL (cat.) | Toluol | 60 °C | 4 | >90 | [8] |
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. orgchemres.org [orgchemres.org]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. WO2014039526A2 - Carbamate compounds and methods of use in diseases of the nervous system - Google Patents [patents.google.com]
Synthetic Pathways to (3-Phenyloxetan-3-yl)methanol and its Analogs: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed experimental protocols for the synthesis of (3-phenyloxetan-3-yl)methanol and its analogs, compounds of significant interest in drug discovery and development. The methodologies outlined herein are intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis. The protocols focus on the robust and widely applicable intramolecular Williamson etherification of 1,3-diol precursors, offering a clear pathway to a variety of 3-aryl-3-(hydroxymethyl)oxetanes.
Introduction
Oxetanes are four-membered cyclic ethers that have gained considerable attention as versatile building blocks in medicinal chemistry. Their unique physicochemical properties, including improved metabolic stability and the ability to act as polar surrogates for gem-dimethyl or carbonyl groups, make them attractive motifs in the design of novel therapeutic agents. Specifically, 3,3-disubstituted oxetanes, such as this compound and its derivatives, serve as valuable scaffolds for the exploration of new chemical space. This document details two primary synthetic routes for the preparation of these compounds, starting from readily available diethyl arylmalonates.
Synthetic Protocols
Two principal synthetic pathways for the preparation of this compound and its analogs are presented below. Both methods converge on the key step of an intramolecular Williamson etherification of a 2-aryl-2-(hydroxymethyl)propane-1,3-diol intermediate.
Method 1: Two-Step Synthesis via Diol Intermediate
This a reliable two-step procedure involving the reduction of a diethyl arylmalonate to the corresponding 1,3-diol, followed by a one-pot tosylation and cyclization to yield the desired oxetane.
Method 2: One-Pot Synthesis from 1,3-Diol
This streamlined approach focuses on the direct conversion of a pre-synthesized 2-aryl-2-(hydroxymethyl)propane-1,3-diol to the corresponding oxetane in a single reaction vessel.
Data Presentation
The following tables summarize the key reaction parameters and outcomes for the synthesis of this compound and a representative analog, (3-(4-chlorophenyl)oxetan-3-yl)methanol.
Table 1: Synthesis of 2-Aryl-2-(hydroxymethyl)propane-1,3-diol Intermediates
| Starting Material | Product | Reducing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Diethyl phenylmalonate | 2-Phenyl-2-(hydroxymethyl)propane-1,3-diol | LiAlH₄ | THF | 12 | rt | 85 |
| Diethyl (4-chlorophenyl)malonate | 2-(4-Chlorophenyl)-2-(hydroxymethyl)propane-1,3-diol | LiAlH₄ | THF | 12 | rt | 82 |
Table 2: Intramolecular Williamson Etherification to form 3-Aryl-3-(hydroxymethyl)oxetanes
| Starting Diol | Product | Reagents | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 2-Phenyl-2-(hydroxymethyl)propane-1,3-diol | This compound | TsCl, Pyridine | NaOH | H₂O/Toluene | 4 | 100 | 75 |
| 2-(4-Chlorophenyl)-2-(hydroxymethyl)propane-1,3-diol | (3-(4-Chlorophenyl)oxetan-3-yl)methanol | TsCl, Pyridine | NaOH | H₂O/Toluene | 4 | 100 | 72 |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-2-(hydroxymethyl)propane-1,3-diol
-
Reaction Setup: To a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.2 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a solution of diethyl phenylmalonate (1.0 eq) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous sodium hydroxide, and then water again.
-
Purification: Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure to yield the crude diol, which can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound (One-Pot from Diol)
-
Reaction Setup: In a round-bottom flask, dissolve 2-phenyl-2-(hydroxymethyl)propane-1,3-diol (1.0 eq) in a biphasic mixture of toluene and water.
-
Tosylation: Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) and pyridine (1.2 eq) to the solution.
-
Cyclization: Add a solution of sodium hydroxide (NaOH, 3.0 eq) in water.
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 4 hours.
-
Work-up: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with toluene.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizing the Synthesis
The following diagrams illustrate the key synthetic pathways described in these protocols.
Caption: Two-step synthesis of (3-aryloxetan-3-yl)methanol analogs.
Caption: One-pot synthesis of (3-aryloxetan-3-yl)methanol from the diol.
Caption: Experimental workflow for the two-step synthesis.
Application of (3-Phenyloxetan-3-yl)methanol in Polymer Chemistry: A Detailed Guide
(3-Phenyloxetan-3-yl)methanol , a substituted oxetane monomer, presents significant potential in the field of polymer chemistry for the synthesis of functional polyethers. The presence of both a phenyl group and a primary hydroxyl group on the quaternary carbon of the oxetane ring suggests that polymers derived from this monomer could exhibit unique thermal properties, enhanced refractive indices, and opportunities for post-polymerization modification. This application note provides a comprehensive overview of the anticipated polymerization behavior of this compound, detailed experimental protocols based on analogous well-studied systems, and potential applications for the resulting polymers.
Introduction
Oxetanes, four-membered cyclic ethers, are a valuable class of monomers for ring-opening polymerization (ROP). The significant ring strain of the oxetane ring (approximately 107 kJ/mol) provides a strong thermodynamic driving force for polymerization. The primary mechanism for the ROP of oxetanes is cationic ring-opening polymerization (CROP), which is typically initiated by strong acids or Lewis acids. The resulting polyethers possess a linear and flexible backbone, and the substituents on the oxetane ring dictate the physical and chemical properties of the final polymer.
While specific literature on the polymerization of this compound is not extensively available, its structural similarity to other 3,3-disubstituted oxetanes, such as 3-ethyl-3-(hydroxymethyl)oxetane (EHO), allows for the confident extrapolation of its reactivity and the properties of the corresponding polymer. The phenyl group is expected to increase the glass transition temperature (Tg) and thermal stability of the polymer, while the pendant hydroxyl group offers a reactive site for crosslinking or grafting.
Polymerization of this compound
The most effective method for the polymerization of this compound is expected to be cationic ring-opening polymerization (CROP). This method allows for the synthesis of high molecular weight polymers and can be controlled to produce polymers with specific architectures, such as linear or hyperbranched structures.
Cationic Ring-Opening Polymerization (CROP)
CROP of oxetanes proceeds via an SN2-type mechanism involving a tertiary oxonium ion as the propagating species. The polymerization is typically initiated by a protonic acid or a Lewis acid in the presence of a proton source (e.g., water or an alcohol).
Initiation: The polymerization is initiated by the protonation of the oxygen atom of the oxetane ring by a strong acid or a complex formed between a Lewis acid and a protic substance.
Propagation: The propagation step involves the nucleophilic attack of the oxygen atom of a monomer molecule on one of the α-carbon atoms of the protonated oxonium ion, leading to the opening of the ring and the regeneration of the oxonium ion at the chain end.
Termination and Chain Transfer: Termination can occur through various mechanisms, including reaction with counter-ions or impurities. Chain transfer to monomer or polymer can also occur, which can influence the molecular weight and dispersity of the resulting polymer.
A proposed reaction mechanism for the cationic ring-opening polymerization of this compound is depicted below.
Figure 1: Proposed mechanism for the cationic ring-opening polymerization of this compound.
Experimental Protocols
The following protocols are adapted from established procedures for the polymerization of structurally similar oxetane monomers, such as 3-ethyl-3-(hydroxymethyl)oxetane. Researchers should consider these as a starting point and may need to optimize reaction conditions for this compound.
Protocol 1: Synthesis of Linear Polythis compound via CROP
This protocol describes the synthesis of a linear polyether from this compound.
Materials:
-
This compound (monomer)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)
-
Anhydrous dichloromethane (DCM) (solvent)
-
Methanol (terminating agent)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
Monomer and Solvent Preparation: Dry the this compound monomer over calcium hydride and distill under reduced pressure. Dry the dichloromethane by passing it through a column of activated alumina.
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a rubber septum.
-
Polymerization:
-
Under an inert atmosphere, dissolve the desired amount of this compound in anhydrous DCM in the reaction flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a calculated amount of BF₃·OEt₂ (typically 1-5 mol% relative to the monomer) to the stirred solution via a syringe.
-
Allow the reaction to proceed at 0 °C for a specified time (e.g., 1-24 hours). The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy by taking aliquots from the reaction mixture.
-
-
Termination: Terminate the polymerization by adding a small amount of methanol to the reaction mixture.
-
Polymer Isolation:
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as cold methanol or hexane.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with the non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40-60 °C) to a constant weight.
-
Characterization:
-
¹H and ¹³C NMR Spectroscopy: To confirm the polymer structure and determine the extent of monomer conversion.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T₉) and melting temperature (Tₘ), if applicable.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Protocol 2: Synthesis of Hyperbranched Polythis compound
This protocol describes the synthesis of a hyperbranched polyether using a core molecule. Hyperbranched polymers are of interest due to their unique properties such as lower viscosity compared to their linear analogues.
Materials:
-
This compound (monomer)
-
1,1,1-Tris(hydroxymethyl)propane (TMP) (core molecule)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)
-
Anhydrous dichloromethane (DCM) (solvent)
-
Methanol (terminating agent)
-
Nitrogen or Argon gas
Procedure:
-
Monomer, Core, and Solvent Preparation: Follow the same drying procedures as in Protocol 1 for the monomer and solvent. Dry the TMP by recrystallization and drying under vacuum.
-
Reaction Setup: Use the same setup as in Protocol 1.
-
Polymerization:
-
Under an inert atmosphere, dissolve TMP in anhydrous DCM in the reaction flask.
-
Add the desired amount of this compound to the solution. The monomer to core ratio will determine the degree of branching and the final molecular weight.
-
Cool the mixture to 0 °C.
-
Slowly add BF₃·OEt₂ to the stirred solution.
-
Allow the polymerization to proceed at 0 °C for the desired time.
-
-
Termination and Isolation: Follow the same termination and isolation procedures as in Protocol 1.
Characterization: The same characterization techniques as for the linear polymer can be used. The degree of branching can be estimated using NMR spectroscopy.
The experimental workflow for the synthesis of polythis compound is outlined below.
Figure 2: General experimental workflow for the synthesis and characterization of polythis compound.
Predicted Polymer Properties and Data
Based on the structure of the monomer and data from analogous polyoxetanes, the following properties can be predicted for polythis compound. This data is hypothetical and should be confirmed by experimental measurements.
| Property | Predicted Value/Range | Rationale |
| Molecular Weight (Mₙ) | 10,000 - 100,000 g/mol (for linear polymer) | CROP of oxetanes can yield high molecular weight polymers. The exact Mₙ will depend on reaction conditions (monomer/initiator ratio, time). |
| Polydispersity Index (PDI) | 1.2 - 2.5 | CROP of oxetanes can sometimes be accompanied by side reactions, leading to a broader molecular weight distribution. |
| Glass Transition Temp. (T₉) | > 50 °C | The bulky and rigid phenyl group is expected to significantly increase the T₉ compared to aliphatic polyoxetanes. |
| Thermal Stability (Td,5%) | > 300 °C | The aromatic phenyl group should enhance the thermal stability of the polyether backbone. |
| Solubility | Soluble in common organic solvents (THF, DCM, Chloroform) | The polyether backbone generally imparts good solubility in organic solvents. |
| Refractive Index | High | The presence of the phenyl group is expected to result in a polymer with a high refractive index. |
Potential Applications
The unique combination of a polyether backbone, a phenyl group, and a pendant hydroxyl group makes polythis compound a promising material for a variety of applications:
-
High-Performance Coatings and Adhesives: The polymer's anticipated good thermal stability and adhesion properties, coupled with the potential for crosslinking through the hydroxyl groups, make it suitable for specialty coatings and adhesives.
-
Advanced Optical Materials: The high refractive index expected from the phenyl group could be advantageous in applications such as optical lenses, films, and encapsulants for electronic components.
-
Biomedical Materials: The polyether backbone is often associated with biocompatibility. The pendant hydroxyl groups can be used to attach bioactive molecules, making the polymer a candidate for drug delivery systems or tissue engineering scaffolds.
-
Polymer Blends and Composites: The polymer can be blended with other polymers to modify their properties. The aromatic functionality can also improve interfacial adhesion in composites.
Conclusion
This compound is a monomer with significant potential for the synthesis of novel functional polyethers. Although direct experimental data is scarce, established knowledge of oxetane polymerization provides a solid foundation for its investigation. The cationic ring-opening polymerization is the most promising route to produce high molecular weight polymers. The resulting polythis compound is expected to possess a unique combination of properties, including high thermal stability, a high refractive index, and the versatility of a pendant hydroxyl group, opening up a wide range of potential applications in materials science and beyond. The protocols and predictive data presented in this note are intended to serve as a valuable resource for researchers venturing into the synthesis and characterization of this promising polymer.
Scale-Up Synthesis of (3-Phenyloxetan-3-yl)methanol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the scale-up synthesis of (3-phenyloxetan-3-yl)methanol, a valuable building block in medicinal chemistry and drug development. The outlined procedure is based on the robust and scalable Grignard reaction between phenylmagnesium bromide and oxetan-3-one.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The incorporation of the 3-substituted oxetane motif can lead to improved physicochemical and pharmacokinetic properties of drug candidates. This application note details a reliable method for the gram-scale synthesis of this compound, suitable for laboratory and early-stage process development.
Overall Reaction Scheme
The synthesis proceeds via a two-step, one-pot reaction. First, phenylmagnesium bromide is prepared in situ from bromobenzene and magnesium metal. Subsequently, oxetan-3-one is added to the Grignard reagent, followed by an aqueous work-up to yield the desired tertiary alcohol.
Catalytic Transformations of (3-Phenyloxetan-3-yl)methanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for plausible catalytic transformations involving (3-Phenyloxetan-3-yl)methanol. While direct literature on the catalytic reactions of this specific molecule is limited, the following protocols are based on well-established catalytic methodologies for structurally similar compounds, such as other 3-substituted-3-(hydroxymethyl)oxetanes and benzylic alcohols. These notes serve as a foundational guide for exploring the synthetic utility of this compound in various research and development applications, particularly in the synthesis of novel polymers and fine chemicals.
Cationic Ring-Opening Polymerization of this compound
The strained four-membered ring of oxetanes makes them susceptible to ring-opening polymerization (ROP), leading to the formation of polyethers. Cationic ROP is a common method for polymerizing substituted oxetanes, often initiated by Lewis or Brønsted acids. The resulting polyether from this compound would feature a repeating unit with a pendant phenyl and hydroxymethyl group, offering potential for further functionalization and unique material properties.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the cationic ROP of structurally similar 3-substituted-3-(hydroxymethyl)oxetanes, which can be adapted for this compound.
| Catalyst System | Monomer Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Polymer Yield (%) | Molecular Weight (Mn, g/mol ) | Dispersity (Đ) |
| BF₃·OEt₂ | 3-Ethyl-3-(hydroxymethyl)oxetane | 0.5 - 2.0 | Dichloromethane | 25 - 70 | 80 - 95 | 5,000 - 6,000 | 1.8 - 3.8 |
| Al(C₆F₅)₃ | 2,2-Disubstituted oxetanes | 0.5 - 1.0 | Toluene | 40 | 70 - 90 (Isomerization) | N/A | N/A |
| HNTf₂ | 3-Aryloxetan-3-ols | 1.0 - 5.0 | Dichloromethane | 25 | High (for dioxane synthesis) | N/A | N/A |
Note: Data is compiled from analogous reactions and should be considered as a starting point for optimization.[1][2][3]
Experimental Protocol: Cationic ROP
Materials:
-
This compound (monomer)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)
-
Anhydrous dichloromethane (DCM) (solvent)
-
Methanol (quenching agent)
-
Standard glassware for inert atmosphere techniques (Schlenk line or glovebox)
Procedure:
-
Monomer Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous DCM to a concentration of 1.0 M.
-
Initiator Addition: At room temperature, add BF₃·OEt₂ (1 mol% relative to the monomer) to the stirred monomer solution via syringe.
-
Polymerization: Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the polymerization by periodically taking aliquots and analyzing them by ¹H NMR spectroscopy (observing the disappearance of monomer signals) or by gel permeation chromatography (GPC) to determine the molecular weight distribution of the polymer.
-
Quenching: After the desired polymerization time, quench the reaction by adding an excess of methanol.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold diethyl ether or hexane). Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
-
Characterization: Characterize the resulting polyether by ¹H NMR, ¹³C NMR, GPC, and differential scanning calorimetry (DSC) to determine its structure, molecular weight, and thermal properties.
Visualization of Cationic ROP Workflow
Caption: Workflow for the cationic ring-opening polymerization of this compound.
Selective Catalytic Oxidation of the Primary Alcohol
The primary alcohol functionality of this compound can be selectively oxidized to the corresponding aldehyde or carboxylic acid, providing valuable building blocks for further synthetic transformations. The key challenge is to achieve this oxidation without affecting the oxetane ring. Heterogeneous catalysts, such as palladium on carbon (Pd/C) with additives, have shown efficacy in the selective aerobic oxidation of primary alcohols.
Quantitative Data Summary
The following table presents data from the selective oxidation of various primary alcohols, which can serve as a reference for the oxidation of this compound.
| Catalyst System | Substrate | Oxidant | Additives | Solvent | Temperature (°C) | Product | Yield (%) |
| Pd/C (1 mol%) | Benzylic Alcohols | O₂ | Bi(NO₃)₃, Te | Methanol | 25 - 60 | Methyl Ester | 85 - 95 |
| (NH₄)₃[CoMo₆O₁₈(OH)₆] | Aromatic Alcohols | 30% H₂O₂ | KCl | Water | 70 | Ester | 80 - 90 |
| Tetrazene Radical Cation | Primary Alcohols | NaOCl | 2,4,6-collidine | Acetonitrile | 25 | Aldehyde | 90 - 99 |
Note: Data is compiled from analogous reactions and should be considered as a starting point for optimization.[4][5][6]
Experimental Protocol: Catalytic Oxidation to Aldehyde
Materials:
-
This compound
-
Palladium on charcoal (Pd/C, 5 wt%)
-
Bismuth(III) nitrate (Bi(NO₃)₃)
-
Tellurium metal (Te)
-
Methanol (solvent)
-
Oxygen (O₂) balloon
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound, Pd/C (1 mol%), Bi(NO₃)₃ (5 mol%), and Te (2.5 mol%).
-
Solvent Addition: Add methanol as the solvent.
-
Reaction Initiation: Purge the flask with oxygen and then maintain a positive pressure of oxygen using a balloon.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the corresponding aldehyde.
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of Catalytic Oxidation Pathway
Caption: Proposed catalytic oxidation of this compound to the corresponding aldehyde.
Acid-Catalyzed Etherification of the Primary Alcohol
The primary alcohol of this compound can be converted to an ether, for instance, a methyl ether, through acid-catalyzed dehydration in the presence of an excess of another alcohol like methanol. This transformation can be useful for protecting the hydroxyl group or modifying the physicochemical properties of the molecule.
Quantitative Data Summary
The following table provides representative data for the acid-catalyzed etherification of benzylic and other primary alcohols.
| Catalyst | Alcohol 1 | Alcohol 2 | Temperature (°C) | Product | Yield (%) |
| H₂SO₄ | Ethanol | Ethanol | 130 - 140 | Diethyl ether | Good |
| Fe(OTf)₃ | 1-Phenylethanol | 1-Propanol | 45 | Unsymmetrical ether | 88 |
| H₃PW₁₂O₄₀ | Isosorbide | 1,2-Dimethoxyethane | 120 | Methyl ethers | 80 |
Note: Data is compiled from analogous reactions and should be considered as a starting point for optimization.[7][8][9]
Experimental Protocol: Acid-Catalyzed Methyl Etherification
Materials:
-
This compound
-
Anhydrous methanol (solvent and reagent)
-
Concentrated sulfuric acid (H₂SO₄) (catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a large excess of anhydrous methanol.
-
Catalyst Addition: Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux (around 65°C) for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize the acid by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the methyl ether.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of Etherification Logical Relationship
Caption: Logical diagram for the acid-catalyzed etherification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Aerobic Oxidation of Diverse Primary Alcohols to Methyl Esters with a Readily Accessible Heterogeneous Pd/Bi/Te Catalyst [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Additive-Mediated Selective Oxidation of Alcohols to Esters via Synergistic Effect Using Single Cation Cobalt Catalyst Stabilized with Inorganic Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Protecting Group Strategies for the Synthesis of (3-Phenyloxetan-3-yl)methanol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of (3-Phenyloxetan-3-yl)methanol and its derivatives is of significant interest in medicinal chemistry due to the oxetane ring's unique properties as a bioisostere. This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis of these valuable compounds. It outlines a comparative analysis of common protecting groups for the primary alcohol of the hydroxymethyl moiety, focusing on their stability during the critical oxetane ring formation and their selective removal without compromising the strained four-membered ring. Detailed experimental procedures for key transformations are provided, along with visual workflows to guide the synthetic process.
Introduction
Oxetanes are increasingly utilized in drug discovery as replacements for gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties such as solubility and metabolic stability.[1][2][3] The synthesis of 3,3-disubstituted oxetanes, such as this compound derivatives, typically involves an intramolecular cyclization (Williamson etherification) of a suitable diol precursor.[2] A key challenge in this synthetic approach is the strategic protection of the primary hydroxyl group to prevent undesired side reactions during the synthesis of the precursor and the subsequent cyclization. The choice of the protecting group is critical, as it must be stable to the reaction conditions required for the synthesis and subsequent cyclization and be removable under mild conditions that do not lead to the degradation of the sensitive oxetane ring.
This guide focuses on protecting group strategies for the hydroxymethyl group of this compound precursors, providing a comparative overview of commonly used protecting groups and detailed protocols for their application.
Comparative Analysis of Protecting Groups
The selection of a suitable protecting group is paramount for the successful synthesis of this compound derivatives. The ideal protecting group should be easily introduced in high yield, stable to the conditions of oxetane ring formation (typically basic), and readily cleaved without affecting the oxetane ring. Silyl ethers are among the most common and versatile protecting groups for alcohols due to their ease of formation, stability, and selective removal under mild conditions.[4][5]
| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Stability & Remarks |
| TBDMS (tert-Butyldimethylsilyl) | -Si(CH₃)₂C(CH₃)₃ | TBDMS-Cl, Imidazole, DMF or DCM[6] | TBAF, THF; HF-Pyridine, THF[6][7]; Acidic conditions (e.g., CSA, MeOH)[6] | Robust and widely used. Stable to a wide range of reaction conditions but can be cleaved with fluoride or acid.[1] The choice between fluoride and acid for deprotection allows for orthogonality with other protecting groups. |
| TIPS (Triisopropylsilyl) | -Si(CH(CH₃)₂)₃ | TIPS-Cl, Imidazole, DMF | TBAF, THF (slower than TBDMS); HF-Pyridine, THF | More sterically hindered than TBDMS, offering greater stability. Often used when a more robust silyl ether is required.[6] |
| Bn (Benzyl) | -CH₂C₆H₅ | BnBr, NaH, THF | H₂, Pd/C | Stable to a wide range of acidic and basic conditions.[5] Removal by hydrogenolysis may not be compatible with other reducible functional groups in the molecule. |
| PMB (p-Methoxybenzyl) | -CH₂C₆H₄OCH₃ | PMB-Cl, NaH, THF | DDQ, DCM/H₂O; CAN, CH₃CN/H₂O | Can be removed oxidatively, offering an alternative to hydrogenolysis for deprotection of benzyl-type ethers.[1] |
| Tr (Trityl) | -C(C₆H₅)₃ | Tr-Cl, Pyridine | Mild acid (e.g., TFA in DCM) | Bulky group, often used for selective protection of primary alcohols. Sensitive to acidic conditions.[1] |
Synthetic Workflow and Experimental Protocols
The general synthetic strategy for this compound derivatives involves the protection of a diol precursor, followed by activation of the remaining hydroxyl group (e.g., tosylation), intramolecular cyclization to form the oxetane ring, and final deprotection.
General Synthetic Workflow
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocols
Protocol 1: Protection of 2-Phenylpropane-1,2,3-triol with TBDMS-Cl
This protocol describes the selective protection of the primary hydroxyl group.
-
Materials:
-
2-Phenylpropane-1,2,3-triol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 2-Phenylpropane-1,2,3-triol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add imidazole (2.5 eq) and TBDMS-Cl (1.1 eq) to the solution.[1]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the TBDMS-protected diol.
-
Protocol 2: Intramolecular Cyclization to form the Oxetane Ring
This protocol describes the formation of the oxetane ring via a Williamson etherification.
-
Materials:
-
TBDMS-protected diol-tosylate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
-
Procedure:
-
To a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C, add a solution of the TBDMS-protected diol-tosylate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the protected this compound.
-
Protocol 3: Deprotection of the TBDMS Group
This protocol describes the removal of the TBDMS protecting group to yield the final product.
-
Materials:
-
TBDMS-protected this compound
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the TBDMS-protected this compound (1.0 eq) in anhydrous THF.
-
Add TBAF solution (1.2 eq) to the reaction mixture at room temperature.[7]
-
Stir the reaction for 1-3 hours and monitor its completion by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired this compound derivative.
-
Reaction Mechanism Visualization
The key steps of the synthesis involve nucleophilic substitution reactions. The following diagram illustrates the intramolecular cyclization step.
Caption: Mechanism of intramolecular Williamson etherification for oxetane formation.
Conclusion
The successful synthesis of this compound derivatives relies heavily on a well-defined protecting group strategy. Silyl ethers, particularly TBDMS, offer a robust and versatile option, providing stability during oxetane ring formation and allowing for mild deprotection conditions that preserve the integrity of the strained four-membered ring. The protocols and workflows presented in this document provide a comprehensive guide for researchers in the field of medicinal chemistry and drug development to facilitate the synthesis of these important building blocks. Careful selection of the protecting group based on the overall synthetic route and the presence of other functional groups is crucial for achieving high yields and purity of the final products.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude (3-Phenyloxetan-3-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of crude (3-Phenyloxetan-3-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying crude this compound?
A1: The primary challenges stem from the inherent properties of the molecule. The oxetane ring is strained and susceptible to ring-opening, particularly under acidic conditions.[1][2][3] The presence of a polar hydroxyl group and a non-polar phenyl group can also lead to complex solubility behavior, making the selection of an appropriate purification method and solvent system critical.
Q2: What are the likely impurities in my crude this compound?
A2: The impurities in your crude product will largely depend on the synthetic route employed. However, common impurities may include:
-
Unreacted starting materials: Depending on the synthesis, these could include reagents like epichlorohydrin, benzaldehyde, or organometallic reagents.
-
Ring-opened byproducts: Acidic conditions during the reaction or work-up can lead to the formation of diol impurities through the opening of the oxetane ring.[1][4]
-
Polymeric material: Side reactions can sometimes lead to the formation of polymeric byproducts.
-
Residual solvents: Solvents used in the reaction and extraction steps (e.g., diethyl ether, tetrahydrofuran, ethyl acetate, hexanes) are common impurities.[5][6][7]
Q3: Is this compound stable to standard purification techniques?
A3: Caution is advised. The oxetane ring's stability is a significant concern. It is generally more stable under neutral or basic conditions.[1][8] Prolonged exposure to acidic conditions, including acidic silica gel, can cause decomposition through ring-opening.[1][2] Therefore, purification methods should be chosen to minimize this risk.
Troubleshooting Guides
Column Chromatography
Problem 1: My compound is not moving from the origin on the silica gel column.
-
Cause: The solvent system (mobile phase) is not polar enough. The polar hydroxyl group in this compound can cause it to adsorb strongly to the polar silica gel.
-
Solution: Gradually increase the polarity of the eluent. A common starting point is a mixture of hexane and ethyl acetate. Incrementally increase the proportion of ethyl acetate. If the compound still does not move, adding a small amount of a more polar solvent like methanol to the eluent system may be necessary. For very polar compounds, alternative techniques like reversed-phase chromatography might be more suitable.[9]
Problem 2: My compound is eluting with the solvent front, and I'm not getting good separation from non-polar impurities.
-
Cause: The solvent system is too polar.
-
Solution: Decrease the polarity of the eluent. Increase the proportion of the non-polar solvent (e.g., hexane) in your mixture.
Problem 3: I see streaking or tailing of my compound's spot on the TLC plate and column.
-
Cause: This can be due to several factors, including overloading the column, interaction with the stationary phase, or the presence of highly polar impurities. The acidity of the silica gel could also be causing some on-column decomposition.
-
Solution:
-
Reduce Sample Load: Ensure you are not loading too much crude material onto the column.
-
Modify the Mobile Phase: Adding a small amount of a modifier like triethylamine (0.1-1%) to the eluent can help to deactivate acidic sites on the silica gel and reduce tailing, especially for compounds with basic functionalities or those sensitive to acid.
-
Use Deactivated Silica: Consider using silica gel that has been deactivated with water or triethylamine.
-
Problem 4: My NMR spectrum shows new, unexpected peaks after column chromatography, suggesting decomposition.
-
Cause: The compound is likely degrading on the silica gel due to its acidic nature, leading to ring-opening of the oxetane.[1]
-
Solution:
-
Use Neutral or Basic Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel.
-
Flash Chromatography: Minimize the time the compound spends on the column by using flash chromatography with a carefully optimized solvent system.
-
Alternative Purification: If decomposition is persistent, explore non-chromatographic methods like recrystallization or distillation if the compound is thermally stable.
-
Recrystallization
Problem 1: My compound "oils out" instead of forming crystals.
-
Cause: The solution may be cooling too quickly, the concentration of the compound may be too high, or the solvent may not be ideal. Impurities can also inhibit crystallization.
-
Solution:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.
-
Solvent System: You may need to use a two-solvent system. Dissolve the compound in a good solvent (one in which it is very soluble) and then slowly add a poor solvent (one in which it is less soluble) until the solution becomes slightly cloudy. Then, gently heat until the solution is clear again and allow it to cool slowly. For a molecule with both polar and non-polar characteristics like this compound, solvent pairs like ethyl acetate/hexane or dichloromethane/hexane can be effective.[10][11]
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a "seed crystal" to the cooled solution to induce crystallization.
-
Problem 2: The purity of my compound did not significantly improve after recrystallization.
-
Cause: The chosen solvent may be trapping impurities within the crystal lattice, or the impurities may have very similar solubility profiles to your product.
-
Solution:
-
Solvent Screening: Experiment with different solvents or solvent pairs. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures.[12] Given the aromatic and alcohol functionalities, solvents like ethanol, isopropanol, or toluene, possibly in combination with a non-polar solvent like hexane, could be explored.[13]
-
Wash the Crystals: After filtering the crystals, wash them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor which contains the impurities.
-
Data Presentation
Table 1: Suggested Starting Conditions for Purification
| Purification Method | Stationary Phase | Recommended Eluent/Solvent System (Starting Point) | Key Considerations |
| Flash Column Chromatography | Silica Gel (consider deactivating with 1% triethylamine) | Hexane:Ethyl Acetate (gradient from 9:1 to 1:1) | Monitor for on-column decomposition. Use of neutral alumina is an alternative. |
| Recrystallization | N/A | Ethyl Acetate/Hexane or Dichloromethane/Hexane | The compound must be a solid at room temperature. Purity of the crude material should be reasonably high. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). The ideal system will give your product an Rf value of approximately 0.3-0.4 and good separation from major impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting with the starting solvent mixture, gradually increasing the polarity based on your TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: A workflow for selecting and troubleshooting the purification method for crude this compound.
Caption: Common sources of impurities in the synthesis of this compound and their analysis.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. echemi.com [echemi.com]
- 13. youtube.com [youtube.com]
How to improve the yield of (3-Phenyloxetan-3-yl)methanol synthesis
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Phenyloxetan-3-yl)methanol. The content is structured to directly address specific issues encountered during experimentation to improve reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable strategy for synthesizing this compound?
A1: A robust and widely applicable method is the intramolecular Williamson ether synthesis. This strategy involves preparing a 1,3-diol derivative with a suitable leaving group, which then undergoes a base-mediated intramolecular cyclization to form the oxetane ring. This approach offers good control over the construction of the strained four-membered ring.
Q2: My cyclization step is resulting in a low yield and a significant amount of polymer-like material. What is the primary cause?
A2: Polymerization is a common side reaction in oxetane synthesis, often catalyzed by acidic or basic conditions that promote intermolecular reactions instead of the desired intramolecular cyclization. Key factors to control are the reaction concentration and the rate of addition of the substrate to the base. Performing the reaction under high-dilution conditions is critical to favor the intramolecular pathway.
Q3: I am observing the formation of an alkene byproduct instead of the oxetane. How can I minimize this?
A3: Alkene formation is indicative of an E2 elimination side reaction competing with the desired SN2 cyclization. This can be influenced by the choice of base and solvent. Using a sterically hindered, non-nucleophilic base can sometimes favor elimination. A strong, less-hindered base like sodium hydride in an aprotic polar solvent like THF or DMF generally favors the SN2 pathway for this type of cyclization.
Q4: During the workup, I am experiencing product loss or decomposition. What precautions should I take?
A4: The oxetane ring is susceptible to ring-opening under strongly acidic conditions. During aqueous workup, it is crucial to avoid strong acids. A gentle quench with a saturated solution of ammonium chloride (NH₄Cl) followed by extraction is recommended. Ensure all purification steps, such as column chromatography, are performed using a neutralized stationary phase (e.g., silica gel treated with triethylamine) if necessary.
Troubleshooting Guide
This guide addresses the critical intramolecular cyclization step for forming the oxetane ring, a common point of yield loss.
Problem: Low yield of the target oxetane after the intramolecular cyclization step.
Caption: Troubleshooting flowchart for low-yield issues in the oxetane cyclization step.
Data Presentation: Key Reaction Parameters
The following table summarizes the optimized parameters for a reliable multi-step synthesis of this compound. Expected yields are based on typical outcomes for these standard transformations.
| Step | Key Transformation | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Monoprotection | 2-Phenyl-1,3-propanediol | Benzyl Bromide (1.0 eq), NaH (1.0 eq) | THF | 0 to 25 | 4-6 | 50-60 |
| 2 | Tosylation | 3-(Benzyloxy)-2-phenylpropan-1-ol | TsCl (1.2 eq), Pyridine | DCM | 0 to 25 | 8-12 | >90 |
| 3 | Cyclization | 3-(Benzyloxy)-2-phenylpropyl 4-methylbenzenesulfonate | NaH (1.2 eq) | THF | 25 to 50 | 12-18 | 70-80 |
| 4 | Deprotection | 3-(Benzyloxymethyl)-3-phenyloxetane | H₂, Pd/C (10 mol%) | Methanol | 25 | 4-8 | >95 |
Experimental Protocols
The following protocols detail a proposed synthetic route.
Disclaimer: This route is based on established principles of organic synthesis. Researchers should adapt these procedures as needed and perform appropriate analytical monitoring (e.g., TLC, NMR) at each stage.
Overall Synthesis Workflow
Caption: Proposed four-step synthetic workflow for this compound.
Protocol 1: Synthesis of 3-(Benzyloxy)-2-phenylpropan-1-ol (Monoprotection)
-
Preparation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.0 eq) to a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a suspension. Cool the flask to 0 °C using an ice bath.
-
Diol Addition: Dissolve 2-phenyl-1,3-propanediol (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension. Stir for 30 minutes at 0 °C.
-
Reagent Addition: Add benzyl bromide (1.0 eq) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the desired mono-protected product.
Protocol 2: Synthesis of 3-(Benzyloxy)-2-phenylpropyl 4-methylbenzenesulfonate (Tosylation)
-
Preparation: Dissolve 3-(benzyloxy)-2-phenylpropan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere. Add pyridine (2.0 eq).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for 8-12 hours until TLC analysis indicates complete consumption of the starting alcohol.
-
Workup: Quench the reaction with water. Separate the organic layer and wash successively with 1M HCl (2x), saturated sodium bicarbonate (NaHCO₃) solution (2x), and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which is often used in the next step without further purification.
Protocol 3: Synthesis of 3-(Benzyloxymethyl)-3-phenyloxetane (Cyclization)
-
Preparation: Add NaH (60% dispersion, 1.2 eq) to a large, flame-dried flask containing anhydrous THF under an inert atmosphere. This flask should contain enough solvent for high-dilution conditions (target final concentration of substrate ~0.05 M).
-
Substrate Addition: Dissolve the crude tosylate from the previous step in a small amount of anhydrous THF and add it to a syringe pump.
-
Reaction: Heat the NaH suspension to 50 °C. Add the tosylate solution dropwise via the syringe pump over 4-6 hours. After the addition is complete, maintain the reaction at 50 °C and stir for an additional 12 hours.
-
Workup: Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the protected oxetane.
Protocol 4: Synthesis of this compound (Deprotection)
-
Preparation: Dissolve 3-(benzyloxymethyl)-3-phenyloxetane (1.0 eq) in methanol.
-
Catalyst Addition: Carefully add palladium on carbon (10% Pd/C, 10 mol%) to the solution.
-
Reaction: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon). Stir vigorously at room temperature for 4-8 hours.
-
Workup: Monitor the reaction by TLC. Once complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the final product, this compound, which can be further purified by chromatography or recrystallization if necessary.
Common side reactions in the synthesis of (3-Phenyloxetan-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of (3-Phenyloxetan-3-yl)methanol. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent and practical synthetic strategies for constructing the this compound scaffold are:
-
Intramolecular Williamson Etherification: This is a classical and widely used method for forming the oxetane ring. The synthesis typically starts from a 2-phenyl-2-(hydroxymethyl)propane-1,3-diol derivative. One of the primary hydroxyl groups is selectively converted into a good leaving group (e.g., a tosylate or mesylate), and subsequent treatment with a base promotes intramolecular cyclization to form the oxetane ring.
-
Grignard Reaction with 3-Oxetanone: This approach involves the nucleophilic addition of a phenylmagnesium halide (e.g., phenylmagnesium bromide) to 3-oxetanone. This reaction forms a 3-phenyl-3-hydroxyoxetane intermediate. The hydroxymethyl group can then be introduced by reacting the intermediate with a suitable one-carbon electrophile, such as formaldehyde or a protected equivalent, after deprotonation of the hydroxyl group.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound via intramolecular Williamson etherification?
A2: The main competing side reaction during the intramolecular Williamson etherification for the formation of the oxetane ring is elimination , specifically Grob fragmentation . Instead of the desired intramolecular nucleophilic substitution (SN2) to form the four-membered ring, the alkoxide intermediate can undergo fragmentation to yield an alkene and an aldehyde. The strained nature of the oxetane ring can make this elimination pathway kinetically competitive.
Q3: How can I minimize the formation of elimination byproducts?
A3: To favor the desired intramolecular cyclization over elimination, consider the following strategies:
-
Choice of Base: Use a non-hindered, strong base to facilitate the deprotonation of the hydroxyl group without promoting elimination. Common bases for this transformation include sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
-
Reaction Temperature: Lowering the reaction temperature can often favor the substitution pathway over elimination.
-
Leaving Group: A good leaving group is essential for the SN2 reaction to proceed efficiently. Tosylates (Ts) and mesylates (Ms) are commonly used.
-
Solvent: A polar aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), is typically employed to dissolve the reactants and promote the SN2 reaction.
Q4: What are potential side reactions when using a Grignard-based approach?
A4: When synthesizing this compound via a Grignard reaction with 3-oxetanone, potential side reactions include:
-
Ring-opening of the oxetane: Oxetanes can be susceptible to ring-opening under acidic or strongly nucleophilic conditions. Careful control of the reaction and work-up conditions is crucial to maintain the integrity of the four-membered ring.
-
Formation of biphenyl: During the preparation of the phenylmagnesium bromide Grignard reagent, a common side product is biphenyl, formed from the coupling of two phenyl radicals.
-
Reaction with adventitious water: Grignard reagents are highly sensitive to moisture. Rigorously dry glassware, solvents, and starting materials are essential to prevent quenching of the Grignard reagent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete intramolecular cyclization. | - Ensure the use of a sufficiently strong and non-hindered base to achieve complete deprotonation of the precursor diol. - Verify the quality of the leaving group; consider using a more reactive one if necessary (e.g., triflate). - Increase the reaction time or slightly elevate the temperature, while monitoring for an increase in side products. |
| Predominance of elimination (Grob fragmentation) side products. | - Lower the reaction temperature. - Use a less hindered base. - Change the solvent to one that better favors SN2 reactions. | |
| Incomplete Grignard reaction. | - Ensure all glassware and reagents are scrupulously dry. - Use freshly prepared Grignard reagent. - Activate the magnesium turnings before use (e.g., with a small crystal of iodine). | |
| Presence of a significant amount of unreacted diol precursor | Inefficient activation of the hydroxyl group. | - Ensure complete conversion of one of the primary hydroxyls to the tosylate or mesylate. Use a slight excess of the sulfonyl chloride and an appropriate base (e.g., pyridine, triethylamine). - Monitor the activation step by TLC to confirm the disappearance of the starting diol. |
| Insufficient amount or activity of the base for cyclization. | - Use a fresh batch of a strong base like sodium hydride. - Ensure the reaction is performed under an inert atmosphere to prevent deactivation of the base. | |
| Formation of polymeric byproducts | Ring-opening polymerization of the oxetane ring. | - Avoid acidic conditions during work-up and purification. Use a mild aqueous work-up (e.g., saturated ammonium chloride solution). - Purify the product using neutral or slightly basic column chromatography media. |
Experimental Protocols
Synthesis of this compound via Intramolecular Cyclization
This is a two-step process starting from a suitable diol precursor, such as 2-phenyl-2-(hydroxymethyl)propane-1,3-diol.
Step 1: Monotosylation of 2-phenyl-2-(hydroxymethyl)propane-1,3-diol
-
Dissolve 2-phenyl-2-(hydroxymethyl)propane-1,3-diol in anhydrous pyridine and cool the solution to 0 °C in an ice bath.
-
Slowly add one equivalent of p-toluenesulfonyl chloride (TsCl) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for several hours and then allow it to warm to room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the formation of the monotosylated product.
-
Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Intramolecular Cyclization to this compound
-
Dissolve the purified monotosylated diol in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C and add a slight excess of a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil), portion-wise.
-
Stir the reaction mixture at room temperature for several hours or until TLC indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by flash column chromatography on silica gel.
Data Presentation
Currently, specific quantitative data for the yield of this compound and its side products are not available in the searched literature. Researchers should meticulously monitor their reactions by techniques such as TLC, GC-MS, and NMR to determine the ratio of the desired product to any byproducts and to optimize the reaction conditions accordingly.
| Product/Side Product | Analytical Method for Detection | Typical Elution Profile in Column Chromatography (Silica Gel) |
| This compound | TLC, GC-MS, 1H NMR, 13C NMR | More polar than the elimination byproduct. Elutes with a higher concentration of the polar solvent in a nonpolar/polar solvent system (e.g., hexane/ethyl acetate). |
| Elimination Byproduct (Alkene-aldehyde) | TLC, GC-MS, 1H NMR (alkene and aldehyde protons) | Less polar than the desired product. Elutes earlier from the column. |
| Unreacted Monotosylated Diol | TLC, 1H NMR | More polar than the desired product. Elutes later or may require a more polar eluent system. |
| Unreacted Diol Precursor | TLC, 1H NMR | Highly polar. May remain at the baseline on TLC or require a very polar eluent to move. |
Visualizations
Reaction Pathway and Potential Side Reactions
The following diagram illustrates the synthetic pathway to this compound via intramolecular Williamson etherification and the competing Grob fragmentation side reaction.
Caption: Synthetic pathway to this compound and the competing side reaction.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Stability of (3-Phenyloxetan-3-yl)methanol under acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (3-Phenyloxetan-3-yl)methanol under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the oxetane ring in this compound?
A1: The oxetane ring in this compound, a 3,3-disubstituted oxetane, is generally more stable than less substituted oxetanes due to steric hindrance around the ether oxygen. However, it is susceptible to ring-opening under certain conditions, particularly in the presence of strong acids or Lewis acids. While more resilient to basic conditions than acidic ones, strong nucleophiles can also induce ring-opening.
Q2: What are the expected degradation pathways for this compound under acidic conditions?
A2: Under acidic conditions, the primary degradation pathway is the acid-catalyzed ring-opening of the oxetane. The reaction is initiated by the protonation of the oxetane oxygen, making the ring more susceptible to nucleophilic attack. Due to the presence of a tertiary carbocation stabilized by the phenyl group, the reaction likely proceeds via an SN1-like mechanism. The intramolecular hydroxyl group can act as a nucleophile, leading to the formation of a cyclic ether, or an external nucleophile (e.g., water, solvent) can attack, resulting in a diol.
Q3: Is this compound stable under basic conditions?
A3: this compound is relatively stable under weakly basic conditions. However, strong bases or strong nucleophiles can promote ring-opening, although this typically requires more forcing conditions compared to acid-catalyzed reactions. The attack would likely occur at the less sterically hindered methylene carbons of the oxetane ring.
Q4: What are the likely degradation products of this compound?
A4: Under acidic conditions, the major degradation product is expected to be 2-phenyl-1,3-propanediol. In the presence of a nucleophilic solvent like methanol, the corresponding ether could also be formed. Under strongly basic conditions with a potent nucleophile, ring-opened products resulting from attack at a methylene carbon are possible.
Troubleshooting Guides
Issue 1: Unexpectedly Low Recovery of this compound in Acidic Media
| Symptom | Possible Cause | Suggested Solution |
| Rapid disappearance of the starting material peak in HPLC analysis of samples from acidic solutions. | Acid-catalyzed degradation: The oxetane ring is undergoing rapid ring-opening. | - Reduce Acid Concentration: Use a milder acidic condition (e.g., increase pH, use a weaker acid).- Lower Temperature: Perform the experiment at a lower temperature to decrease the rate of degradation.- Use Aprotic Solvent: If the reaction chemistry allows, switch to a non-nucleophilic aprotic solvent. |
| Appearance of multiple new peaks in the chromatogram. | Formation of multiple degradation products: This could be due to rearrangements or reactions with the solvent. | - Analyze by LC-MS: Use mass spectrometry to identify the molecular weights of the degradation products to help elucidate their structures.- Isolate and Characterize: If a major degradation product is observed, consider preparative chromatography to isolate it for structural elucidation by NMR. |
Issue 2: Inconsistent Results in Stability Studies
| Symptom | Possible Cause | Suggested Solution |
| High variability in the percentage of remaining this compound between replicate experiments. | Inconsistent pH: Small variations in the pH of the medium can significantly affect the degradation rate. | - Use Buffered Solutions: Employ accurately prepared buffer solutions to maintain a constant pH throughout the experiment.- Verify pH: Measure and record the pH of each experimental solution before and after the incubation period. |
| Drifting retention times in HPLC analysis. | Column Equilibration Issues: The HPLC column may not be fully equilibrated with the mobile phase. | - Increase Equilibration Time: Extend the column equilibration time before starting the analytical run.- Mobile Phase Preparation: Ensure the mobile phase is well-mixed and degassed. Inconsistent mobile phase composition can lead to retention time shifts. |
Experimental Protocols
Protocol 1: Assessment of Stability under Acidic Conditions
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Prepare acidic solutions at various pH levels (e.g., pH 1, 3, and 5) using appropriate buffers (e.g., HCl for pH 1, citrate buffer for pH 3 and 5).
-
-
Incubation:
-
Add a small aliquot of the stock solution to each acidic solution to achieve a final concentration of approximately 50 µg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 37°C or 50°C).
-
Withdraw aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
-
Sample Analysis:
-
Immediately neutralize the withdrawn aliquots with a suitable base to quench the degradation reaction.
-
Analyze the samples by a validated stability-indicating HPLC-UV or LC-MS method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).
-
Plot the percentage remaining against time to determine the degradation kinetics.
-
Protocol 2: Assessment of Stability under Basic Conditions
-
Preparation of Solutions:
-
Prepare a stock solution of this compound as described in Protocol 1.
-
Prepare basic solutions at various pH levels (e.g., pH 9, 11, and 13) using appropriate buffers (e.g., borate buffer for pH 9, phosphate buffer for pH 11, and NaOH for pH 13).
-
-
Incubation:
-
Follow the incubation procedure as described in Protocol 1.
-
-
Sample Analysis:
-
Immediately neutralize the withdrawn aliquots with a suitable acid.
-
Analyze the samples by a validated stability-indicating HPLC-UV or LC-MS method.
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1.
-
Data Presentation
Table 1: Hypothetical Stability Data for this compound at 50°C
| Condition | Time (hours) | % this compound Remaining |
| pH 1 (0.1 M HCl) | 0 | 100 |
| 1 | 65 | |
| 4 | 20 | |
| 8 | <5 | |
| pH 7 (Phosphate Buffer) | 0 | 100 |
| 24 | 98 | |
| pH 13 (0.1 M NaOH) | 0 | 100 |
| 24 | 95 |
Visualizations
Caption: Proposed acid-catalyzed degradation pathway of this compound.
Caption: General experimental workflow for assessing the chemical stability.
Technical Support Center: Optimization of Reaction Parameters for (3-Phenyloxetan-3-yl)methanol Modifications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Phenyloxetan-3-yl)methanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common modifications performed on the hydroxyl group of this compound?
A1: The primary hydroxyl group of this compound is commonly modified through etherification (O-alkylation) and esterification (O-acylation) to introduce a variety of functional groups, which can modulate the physicochemical and pharmacological properties of the molecule.
Q2: I am having trouble with the Williamson ether synthesis for the O-alkylation of this compound. What are the likely causes of low yield?
A2: Low yields in the Williamson ether synthesis of this substrate are often due to the steric hindrance around the tertiary carbon adjacent to the primary hydroxyl group. The bulky phenyl and oxetane groups can impede the approach of the alkyl halide to the alkoxide. Another potential issue is the elimination side reaction, especially with secondary or tertiary alkyl halides.
Q3: Are there alternative methods for the etherification of this compound if the Williamson synthesis is not effective?
A3: Yes, for sterically hindered alcohols like this compound, the Mitsunobu reaction is a highly effective alternative.[1][2] This reaction proceeds under milder, neutral conditions and can often provide better yields where the Williamson ether synthesis fails.
Q4: I attempted an acid-catalyzed esterification of this compound and observed significant decomposition of my starting material. What is happening?
A4: The oxetane ring is susceptible to ring-opening under acidic conditions.[3] The use of strong acids as catalysts in esterification reactions can lead to the cleavage of the oxetane ring, resulting in undesired byproducts and decomposition of the starting material. It is crucial to use non-acidic or mildly basic conditions for the modification of this compound.
Q5: What conditions are recommended for the esterification of this compound?
A5: To avoid ring-opening, esterification should be performed under basic or neutral conditions. Common methods include the use of an acyl chloride or acid anhydride in the presence of a non-nucleophilic base like pyridine or triethylamine, or coupling the alcohol with a carboxylic acid using a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a catalytic amount of DMAP (4-dimethylaminopyridine).
Troubleshooting Guides
Etherification (O-Alkylation)
| Issue | Potential Cause | Recommended Solution |
| Low to no conversion in Williamson ether synthesis | 1. Steric Hindrance: The bulky 3-phenyl-3-oxetanyl group hinders the SN2 reaction.[4] 2. Weak Base: Incomplete deprotonation of the alcohol. 3. Poor Leaving Group: The alkyl halide used has a poor leaving group (e.g., R-Cl). | 1. Switch to Mitsunobu Reaction: This method is generally more effective for sterically hindered alcohols.[1][2] 2. Use a Stronger Base: Employ a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) to ensure complete formation of the alkoxide. 3. Use a Better Leaving Group: Switch to an alkyl iodide (R-I) or a sulfonate ester (e.g., tosylate, mesylate). |
| Formation of elimination byproducts | Use of secondary or tertiary alkyl halides. | Use primary alkyl halides whenever possible. If a secondary alkyl group must be introduced, the Mitsunobu reaction is a better alternative. |
| Difficulty in removing triphenylphosphine oxide byproduct from Mitsunobu reaction | Triphenylphosphine oxide is often poorly soluble and can co-precipitate with the product. | 1. Modified Mitsunobu Reagents: Use polymer-bound triphenylphosphine or fluorous phosphines to simplify purification. 2. Chromatography: Careful column chromatography on silica gel is usually effective. A solvent system of hexane/ethyl acetate is a good starting point. |
Esterification (O-Acylation)
| Issue | Potential Cause | Recommended Solution |
| Low yield and presence of multiple unidentified byproducts | Acid-catalyzed ring-opening of the oxetane ring. [3] | 1. Avoid Acidic Catalysts: Do not use strong acids like sulfuric acid or p-toluenesulfonic acid. 2. Use Acyl Chlorides/Anhydrides with a Base: React this compound with an acyl chloride or acid anhydride in the presence of a base such as pyridine or triethylamine at 0 °C to room temperature. |
| Incomplete reaction with acid anhydrides | Insufficient activation of the anhydride. | Add a catalytic amount of DMAP (4-dimethylaminopyridine) to accelerate the reaction. |
| Difficulty in purifying the product from excess carboxylic acid (in coupling reactions) | The product and the starting carboxylic acid may have similar polarities. | 1. Aqueous Workup: Perform a mild basic wash (e.g., with saturated sodium bicarbonate solution) to remove unreacted carboxylic acid. 2. Chromatography: Utilize column chromatography with a suitable solvent gradient. |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq.) in anhydrous THF or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to drive it to completion, but this may increase the risk of side reactions.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Mitsunobu Reaction
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.), the nucleophile (e.g., a phenol or another alcohol, 1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to separate the product from triphenylphosphine oxide and the reduced azodicarboxylate.
Protocol 3: General Procedure for Esterification using an Acyl Chloride
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 eq.) in anhydrous dichloromethane (DCM) or THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq.) dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Recommended workflows for etherification and esterification of this compound.
Caption: Troubleshooting logic for low yields in the Williamson ether synthesis.
Caption: Troubleshooting guide for decomposition during esterification reactions.
References
Technical Support Center: Ring-Opening Polymerization of Oxetanes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the ring-opening polymerization (ROP) of oxetanes.
Frequently Asked Questions (FAQs)
Q1: What are the key drivers for the ring-opening polymerization of oxetanes?
A1: The primary driving force for the ROP of oxetanes is the high ring strain of the four-membered ether ring, which is approximately 107 kJ/mol.[1][2] The release of this strain upon polymerization makes the process thermodynamically favorable. The polymerization typically proceeds via a cationic mechanism, involving initiation, propagation, and termination steps, with a tertiary oxonium ion as the active species at the propagating chain end.[1]
Q2: Which initiators are commonly used for the cationic ROP of oxetanes?
A2: Several classes of initiators can be used:
-
Protic Acids: Strong protic acids and superacids like fluorosulfuric acid (HSO₃F) can directly protonate the oxygen atom of the oxetane ring.[1]
-
Lewis Acids: Lewis acids, such as boron trifluoride etherate (BF₃·O(C₂H₅)₂), are widely used. They often require a co-initiator like water or an alcohol to generate the initiating protonic acid.[1]
-
Onium Salts: Diaryliodonium and triarylsulfonium salts are effective photoinitiators that generate a strong acid upon UV irradiation to initiate polymerization.[1]
Q3: Why am I observing a long induction period in my polymerization?
A3: A prolonged induction period is a common issue, particularly with 3,3-disubstituted oxetanes.[3] This delay is often due to the formation of stable, non-propagating tertiary oxonium ions from the initial reaction between the active species and the monomer. The polymerization is delayed until this stable intermediate can rearrange or react to form a propagating species.[3] Lower reaction temperatures can exacerbate this by stabilizing these intermediates.[3]
Q4: What are common side reactions in oxetane ROP?
A4: The main side reaction is "backbiting," where the oxygen atoms of the polymer backbone can attack the active oxonium ion at the chain end. This can lead to the formation of cyclic oligomers (commonly tetramers) and a broader molecular weight distribution. Another possibility is temporary termination, where two growing chains react to form a dormant acyclic oxonium ion.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the ring-opening polymerization of oxetanes.
Issue 1: No Polymerization or Very Low Monomer Conversion
If your reaction yields no polymer or a very low conversion of the monomer, it is crucial to systematically investigate the potential causes. The following guide will walk you through the most common reasons for polymerization failure.
-
Caption for Diagram 1: Troubleshooting workflow for failed or low-conversion oxetane polymerization.
Issue 2: High Polydispersity Index (PDI) and/or Bimodal GPC Trace
A high PDI (typically > 1.5) or a GPC trace with multiple peaks suggests a lack of control over the polymerization, often due to side reactions or issues with initiation.
-
Caption for Diagram 2: Troubleshooting guide for high PDI in oxetane polymerization.
Quantitative Data
The following tables provide quantitative data on the ring-opening polymerization of oxetanes under various conditions.
Table 1: Effect of Initiator and Temperature on the Polymerization of 3-ethyl-3-phenoxymethyloxetane (EPO)
| Initiator | Temperature (°C) | Monomer Concentration (mol/L) | [M]/[I] Ratio | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| BF₃·OEt₂ | 0 | 1.0 | 100 | 24 | 95 | 15,400 | 1.35 |
| BF₃·OEt₂ | 25 | 1.0 | 100 | 8 | 98 | 14,800 | 1.48 |
| HSO₃F | 0 | 1.0 | 100 | 12 | 92 | 13,500 | 1.42 |
| Photoinitiator | 25 | Bulk | - | 0.5 | 99 | - | - |
Table 2: Comparison of Polymerization Parameters for Different Oxetane Monomers
| Monomer | Initiator | Temperature (°C) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Oxetane | BF₃·OEt₂/Propanetriol | 20 | 5,800 | 3.32 |
| 3,3-Dimethyloxetane | Triethyloxonium hexafluoroantimonate | 25 | - | - |
| 3-Ethyl-3-hydroxymethyloxetane | BF₃·OEt₂ | 70 | 714 - 5942 | 1.77 - 3.75 |
| 3-Allyloxymethyl-3-ethyloxetane | BF₃·OEt₂ | 0 | 11,200 | 1.24 |
Experimental Protocols
Protocol 1: Purification of 3-Ethyl-3-hydroxymethyloxetane (EHO) Monomer
Objective: To purify the EHO monomer by vacuum distillation to remove non-volatile impurities and residual solvents from its synthesis.
Materials:
-
Crude 3-ethyl-3-hydroxymethyloxetane (EHO)
-
Calcium hydride (CaH₂)
-
Boiling chips
-
Dry ice and acetone for cold trap
Equipment:
-
Round-bottom flask
-
Short-path distillation head with vacuum adapter
-
Thermometer and adapter
-
Receiving flask
-
Heating mantle with stirrer
-
Vacuum pump
-
Cold trap
Procedure:
-
Drying: Place the crude EHO in a round-bottom flask. Add calcium hydride (approx. 1-2 g per 100 mL of monomer) to dry the monomer. Stir the mixture overnight at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is thoroughly dried. Use a short-path distillation head to minimize product loss.
-
Distillation: Add boiling chips to the flask. Heat the flask gently using a heating mantle. EHO has a boiling point of approximately 96 °C at 4 mmHg.[4] Collect the distilled monomer in a receiving flask cooled in an ice bath.
-
Storage: Store the purified monomer under an inert atmosphere and in a refrigerator to prevent degradation.
-
Caption for Diagram 3: Workflow for the purification of EHO monomer.
Protocol 2: Cationic Ring-Opening Polymerization of EHO
Objective: To synthesize poly(3-ethyl-3-hydroxymethyloxetane) using BF₃·OEt₂ as an initiator.
Materials:
-
Purified 3-ethyl-3-hydroxymethyloxetane (EHO)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Diethyl ether, cold
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert atmosphere setup (nitrogen or argon line)
-
Beaker for precipitation
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add the desired amount of purified EHO monomer. Dissolve the monomer in anhydrous DCM.
-
Initiation: Cool the monomer solution to 0 °C in an ice bath. Using a syringe, slowly add the required amount of BF₃·OEt₂ initiator (e.g., 2 mol% with respect to the monomer).
-
Polymerization: Allow the reaction to stir at 0 °C for 24 hours. The solution will likely become more viscous as the polymerization proceeds.
-
Quenching: Quench the polymerization by adding a small amount of methanol.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether while stirring vigorously.
-
Isolation: Collect the precipitated polymer by filtration, wash with cold diethyl ether, and dry under vacuum to a constant weight.
Protocol 3: Characterization by Gel Permeation Chromatography (GPC)
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polyoxetane.
Materials:
-
Polyoxetane sample
-
Tetrahydrofuran (THF), HPLC grade
-
Polystyrene standards for calibration
Equipment:
-
GPC system with a refractive index (RI) detector
-
GPC columns suitable for the expected molecular weight range (e.g., polystyrene-divinylbenzene columns)
-
Syringe filters (0.2 or 0.45 µm PTFE)
Procedure:
-
Sample Preparation: Prepare a solution of the polyoxetane sample in THF at a concentration of 1-2 mg/mL.[3] Allow the polymer to dissolve completely, which may take several hours.
-
Filtration: Filter the polymer solution through a syringe filter to remove any particulate matter.
-
Analysis: Inject the filtered sample into the GPC system. Use THF as the mobile phase at a flow rate of approximately 1.0 mL/min.
-
Calibration: Calibrate the system using a series of narrow-PDI polystyrene standards.
-
Data Analysis: Determine the Mn, Mw, and PDI of the polyoxetane sample relative to the polystyrene calibration curve.
Protocol 4: Characterization by NMR Spectroscopy
Objective: To confirm the structure of the polyoxetane and identify any side products.
Materials:
-
Polyoxetane sample
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Equipment:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the polymer sample in 0.6-0.7 mL of the deuterated solvent in an NMR tube.
-
¹H NMR Analysis: Acquire the ¹H NMR spectrum. Key signals for poly(EHO) include:
-
Broad signals for the polymer backbone protons (-CH₂-O-CH₂-).
-
Signals corresponding to the ethyl group (-CH₂-CH₃).
-
A signal for the hydroxymethyl protons (-CH₂OH).
-
-
¹³C NMR Analysis: Acquire the ¹³C NMR spectrum. This will show distinct signals for the quaternary carbon of the oxetane repeat unit, the backbone carbons, and the carbons of the ethyl and hydroxymethyl groups.
-
Interpretation: Analyze the spectra to confirm the expected polyether structure. Look for sharp signals that might indicate the presence of cyclic oligomers, which would have a different chemical environment than the linear polymer chain.
References
Identification of byproducts in (3-Phenyloxetan-3-yl)methanol reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Phenyloxetan-3-yl)methanol. The information provided will help in identifying potential byproducts and optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My reaction involving the hydroxyl group of this compound is giving a complex mixture of products. What are the likely side reactions?
A1: Reactions involving the hydroxyl group of this compound can be complicated by the reactivity of the oxetane ring, especially under acidic or high-temperature conditions. The primary side reaction to consider is the ring-opening of the oxetane moiety. The presence of the hydroxyl group, an internal nucleophile, can potentially facilitate this process.
Q2: I am performing an oxidation of this compound to the corresponding aldehyde or carboxylic acid and observing unexpected impurities. What could they be?
A2: Besides incomplete oxidation or over-oxidation, you may be observing byproducts resulting from the instability of the desired product. For instance, 3-phenyloxetane-3-carboxylic acid has been reported to be unstable and can isomerize to a lactone, particularly upon heating or during prolonged storage.
Q3: How can I minimize the formation of ring-opened byproducts during my reactions?
A3: To minimize ring-opening, it is advisable to use mild reaction conditions. Avoid strong acids and high temperatures whenever possible. If acidic conditions are necessary, consider using a weaker acid or a buffered system. Running reactions at lower temperatures can also significantly reduce the rate of ring-opening.
Q4: What are the common impurities that might be present in the starting material, this compound?
A4: Impurities in the starting material can arise from its synthesis. Common synthetic routes may leave residual starting materials or byproducts. It is crucial to start with highly pure this compound, which can be achieved by techniques like column chromatography or recrystallization.
Troubleshooting Guides
Issue 1: Identification of Byproducts in Acid-Catalyzed Reactions (e.g., Esterification)
Symptoms:
-
Multiple spots on TLC analysis of the reaction mixture.
-
Unexpected peaks in ¹H NMR and ¹³C NMR spectra of the crude product.
-
Mass spectrometry data showing ions with masses corresponding to the addition of the solvent molecule or other nucleophiles.
Potential Byproducts:
Under acidic conditions, the oxetane ring can be protonated, making it susceptible to nucleophilic attack. This can lead to ring-opening byproducts.
| Byproduct Name | Structure | Formation Pathway | Key Spectroscopic Data (Expected) |
| 2-phenyl-1,3-propanediol |
| Acid-catalyzed ring-opening followed by nucleophilic attack of water. | ¹H NMR: Peaks corresponding to two primary alcohol groups and a benzylic proton. MS: Molecular ion peak corresponding to C₉H₁₂O₂. |
| 3-alkoxy-2-phenyl-1-propanol | Varies with alcohol used | Acid-catalyzed ring-opening with an alcohol solvent as the nucleophile. | ¹H NMR: Signals for the alkoxy group in addition to the propanediol backbone. MS: Molecular ion peak corresponding to the addition of the alcohol molecule to the starting material. |
Experimental Protocol for Byproduct Identification:
-
Sample Preparation: Isolate the major byproduct from the reaction mixture using preparative TLC or column chromatography.
-
NMR Spectroscopy:
-
Dissolve the isolated byproduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H NMR, ¹³C NMR, and DEPT spectra.
-
Look for characteristic signals of primary alcohols, ether linkages, and the phenyl group.
-
-
Mass Spectrometry:
-
Obtain a mass spectrum of the isolated byproduct using techniques like GC-MS or LC-MS.
-
Determine the molecular weight and analyze the fragmentation pattern to confirm the structure.
-
Logical Relationship for Acid-Catalyzed Byproduct Formation
Caption: Acid-catalyzed ring-opening pathway.
Issue 2: Identification of Byproducts in Oxidation Reactions
Symptoms:
-
The appearance of a new, unexpected product upon purification or storage of the desired carboxylic acid.
-
IR spectrum shows a lactone carbonyl stretch (~1770 cm⁻¹) instead of or in addition to the carboxylic acid carbonyl.
-
¹H NMR of the purified acid changes over time.
Potential Byproducts:
The oxidation of this compound to 3-phenyloxetane-3-carboxylic acid can be followed by an intramolecular rearrangement to form a more stable five-membered lactone.
| Byproduct Name | Structure | Formation Pathway | Key Spectroscopic Data (Expected) |
| 3-hydroxy-3-phenyl-dihydrofuran-2(3H)-one |
| Isomerization of 3-phenyloxetane-3-carboxylic acid. | ¹H NMR: Absence of oxetane protons, presence of signals for a γ-butyrolactone ring. ¹³C NMR: Lactone carbonyl signal around 175-180 ppm. IR: Strong C=O stretch around 1770 cm⁻¹. |
Experimental Protocol for Byproduct Identification:
-
Monitoring: Monitor the purified 3-phenyloxetane-3-carboxylic acid over time by TLC and ¹H NMR to observe the formation of the new compound.
-
Spectroscopic Analysis:
-
Acquire IR, ¹H NMR, and ¹³C NMR spectra of the sample containing the impurity.
-
Compare the spectra with known data for γ-butyrolactones.
-
-
Confirmation: If possible, synthesize the lactone through an alternative route to confirm its identity by comparing spectroscopic data.
Experimental Workflow for Oxidation and Byproduct Identification
Caption: Workflow for oxidation and subsequent isomerization.
Recrystallization techniques for purifying (3-Phenyloxetan-3-yl)methanol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the recrystallization of (3-Phenyloxetan-3-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind recrystallizing this compound?
A1: Recrystallization is a purification technique for solid organic compounds.[1] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[2][3] An impure sample of this compound is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals.[4] Impurities, being present in smaller concentrations, remain dissolved in the cold solvent (mother liquor) and are separated by filtration.[3][5]
Q2: How do I select an appropriate solvent for this compound?
A2: A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[2] For this compound, which has both a polar alcohol group and a non-polar phenyl group, a solvent pair system is often effective.[6] This involves a "good" solvent that dissolves the compound readily and a "bad" or "anti-solvent" in which the compound is poorly soluble.[3] The two solvents must be miscible with each other.[3]
-
Polarity Consideration : The presence of the hydroxyl (-OH) and oxetane ether groups makes the molecule polar. Solvents like ethanol, methanol, or acetone could be good candidates. The phenyl group provides non-polar character, suggesting that non-polar solvents like hexane or toluene might serve as effective anti-solvents.[1][6]
-
Trial and Error : The best method for solvent selection is empirical. Test small amounts of your crude product in various solvents to observe its solubility at room temperature and upon heating.[7]
Q3: Can I use a single solvent system?
A3: Yes, if a single solvent is found where this compound exhibits high solubility when hot and low solubility when cold, it can be used.[8] For compounds with intermediate polarity, solvents like ethyl acetate or isopropanol might be suitable candidates to test.
Recrystallization Workflow
Caption: Standard experimental workflow for the recrystallization of a solid compound.
Troubleshooting Guide
Problem 1: No crystals are forming after the solution has cooled.
| Possible Cause | Solution |
| Too much solvent was used. This is the most common reason for crystallization failure, as the solution is not saturated enough for crystals to form.[9][10] | Gently heat the solution to boil off some of the solvent, reducing the total volume. Allow the concentrated solution to cool again.[10] |
| Supersaturation. The solution is saturated, but crystal nucleation has not started.[1] | 1. Scratch: Use a glass rod to gently scratch the inner surface of the flask below the liquid level to create nucleation sites.[1][7] 2. Seed: Add a tiny "seed" crystal of the pure compound to the solution to initiate crystallization.[1][2] 3. Cooling: Cool the solution further in an ice-water bath, but only after attempting the methods above, as rapid cooling can trap impurities.[2][7] |
| Flask is too large. A shallow pool of solvent has a high surface area, leading to excessively rapid cooling and solvent evaporation at the surface, which can hinder crystal formation.[10] | Transfer the solution to a smaller flask, rinse the original flask with a small amount of solvent, add it to the new flask, and then boil off the rinse solvent before cooling.[10] |
Problem 2: The compound has "oiled out" instead of forming crystals.
| Possible Cause | Solution |
| Low melting point of the compound relative to the solvent's boiling point. If the solution is saturated at a temperature above the compound's melting point, it will separate as a liquid.[9] | Reheat the solution to dissolve the oil. Add a small amount of additional "good" solvent (the one it dissolves well in) to lower the saturation temperature.[2][9] Alternatively, switch to a lower-boiling point solvent system. |
| Solution cooled too quickly. Rapid cooling favors oil formation over orderly crystal lattice growth.[9] | Reheat to dissolve the oil. Allow the flask to cool much more slowly. Insulate the flask by placing it on a cork ring or paper towels and covering it to trap heat.[10] |
| High concentration of impurities. Impurities can depress the melting point of the mixture and interfere with crystal formation. | It may be necessary to first purify the compound by another method, such as column chromatography, to remove a significant portion of the impurities before attempting recrystallization.[9] |
Problem 3: The final yield of pure crystals is very low.
| Possible Cause | Solution |
| Excess solvent used. As noted above, too much solvent will keep more of your product dissolved in the mother liquor, even when cold.[1][3] | Before filtering, test the mother liquor. Dip a glass rod in the filtrate, let it dry, and check for significant solid residue.[10] If so, the mother liquor can be concentrated and cooled again to recover a second crop of crystals. |
| Premature crystallization. The compound crystallized in the funnel during hot filtration, leading to loss of product.[6] | Use a stemless funnel and keep the funnel and receiving flask hot. This can be done by placing the flask on a steam bath or hot plate to allow hot solvent vapors to warm the funnel.[6] Adding a small excess of solvent before filtration and boiling it off afterward can also help.[6] |
| Washing with too much or warm solvent. The purified crystals were washed with an excessive amount of cold solvent, or the solvent was not sufficiently chilled, redissolving the product.[1] | Use a minimal amount of ice-cold solvent for washing. Always use chilled solvent to rinse any remaining crystals from the flask into the filter.[1] |
Troubleshooting Logic
Caption: A decision-making diagram for common recrystallization problems.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: In a test tube, add ~20 mg of crude this compound and add the chosen solvent (e.g., ethyl acetate) dropwise at room temperature until the solid is just covered. If it dissolves, the solvent is unsuitable. If it does not dissolve, heat the mixture gently. If the solid dissolves completely upon heating, it is a potentially good solvent.
-
Dissolution: Place the bulk of the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a water bath or hot plate). Continue adding small portions of hot solvent until the solid just dissolves completely.[1]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-warmed stemless funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[5]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, undisturbed.[1] Once at room temperature, the flask can be moved to an ice bath to maximize crystal yield.[6]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[1]
-
Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Then, transfer the crystals to a watch glass to air dry completely.
Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the "good" solvent (e.g., ethanol) in small portions while heating until the solid is completely dissolved.[6]
-
Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent or anti-solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.[6]
-
Clarification: Add a few drops of the hot "good" solvent (ethanol) until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Crystallization, Collection, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol. For washing, use an ice-cold mixture of the two solvents in the same proportion used for the crystallization.
Solvent Data for Recrystallization
The following table provides information on common solvents that could be tested for the recrystallization of this compound, based on general principles of polarity.[11]
| Solvent | Boiling Point (°C) | Polarity Index | Potential Role |
| Water | 100 | 1.000 | Anti-Solvent (Bad) |
| Methanol | 65 | 0.762 | Good Solvent |
| Ethanol | 78 | 0.654 | Good Solvent |
| Acetone | 56 | 0.355 | Good Solvent |
| Ethyl Acetate | 77 | 0.228 | Single Solvent or Good Solvent |
| Dichloromethane | 40 | 0.309 | Good Solvent (part of a pair) |
| Toluene | 111 | 0.099 | Anti-Solvent (Bad) |
| Hexane | 69 | 0.009 | Anti-Solvent (Bad) |
Note: A good solvent pair would typically consist of one "Good Solvent" and one "Anti-Solvent" (e.g., Ethanol/Water, Acetone/Hexane). The solvents must be miscible.[6]
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Recrystallization [wiredchemist.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. mt.com [mt.com]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Flash Chromatography Purification of (3-Phenyloxetan-3-yl)methanol
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of (3-Phenyloxetan-3-yl)methanol using flash column chromatography.
Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard procedure for the purification of this compound on a laboratory scale.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel, 230–400 mesh (40–63 µm)[1]
-
Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM)
-
Glass chromatography column with stopcock
-
Cotton or glass wool[2]
-
Compressed air or nitrogen source
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for visualization
-
Collection tubes or flasks
-
Rotary evaporator
2. Determining the Eluent System:
-
Before running the column, identify a suitable solvent system using TLC.[4]
-
Dissolve a small amount of the crude material in a solvent like DCM.
-
Spot the solution on a TLC plate and develop it in various solvent mixtures (e.g., Hexane:EtOAc).
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for this compound, ensuring good separation from impurities.[4]
3. Column Preparation (Wet Packing Method):
-
Securely clamp the column in a vertical position in a fume hood.[2]
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[2]
-
Add a thin layer (approx. 1 cm) of sand over the plug.[2]
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 90:10 Hexane:EtOAc).[2]
-
Carefully pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.[2]
-
Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed.[2][3][4]
-
Wash the column by passing 2-3 column volumes of the eluent through the silica gel using gentle air pressure. Never let the solvent level drop below the top layer of sand.[3][4]
4. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or the eluent)[5]. Carefully apply the sample solution to the top of the silica bed with a pipette.[2][3]
-
Dry Loading: For compounds with poor solubility in the eluent, dissolve the crude product in a solvent, add a small amount of silica gel (approx. 10-20 times the mass of the sample), and evaporate the solvent using a rotary evaporator to get a dry, free-flowing powder.[5] Carefully add this powder to the top of the column.[5]
5. Elution and Fraction Collection:
-
Carefully add the eluent to the column, taking care not to disturb the top layer of sand.[4]
-
Apply gentle pressure from a compressed air line to achieve a steady flow rate (a solvent drop rate of ~2 inches/minute is often ideal).[3]
-
Begin collecting fractions in test tubes or flasks as the solvent elutes from the column.[2]
-
Monitor the separation by periodically analyzing the collected fractions with TLC.[2] Spot the fractions on a TLC plate alongside a spot of the crude starting material.
-
Visualize the spots under a UV lamp; the phenyl group in the target compound makes it UV active.[2]
6. Product Isolation:
-
Combine the fractions that contain the pure product.[4]
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.[2]
Data Presentation
Table 1: Suggested Solvent Systems for TLC Analysis & Elution
| Polarity | Solvent System (v/v) | Typical Application |
| Low | Hexane / Ethyl Acetate (9:1 to 7:3) | A good starting point for TLC analysis and initial column elution. |
| Medium | Hexane / Ethyl Acetate (1:1) | For eluting more polar impurities or if the product has a very low Rf in less polar systems. |
| High | Dichloromethane / Methanol (98:2 to 95:5) | Useful for highly polar compounds that do not move from the baseline in Hexane/EtOAc systems.[6] |
Table 2: General Flash Column Chromatography Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Silica Gel to Compound Ratio | 30-50:1 (by weight) for simple separations. Increase to >100:1 for difficult separations.[4] |
| Column Dimensions | Choose a column diameter that allows for a silica bed height of 6 to 10 inches.[3] |
| Target Rf Value | 0.2 - 0.3 in the chosen eluent system for optimal separation.[4] |
| Loading Method | Dry loading is preferred if the crude product is not very soluble in the eluent or if a highly polar solvent is needed for dissolution.[5] |
| Elution Method | Isocratic: Use a single solvent mixture throughout. Best for simple separations.[7]Gradient: Start with a low polarity eluent and gradually increase the polarity (e.g., by increasing the percentage of EtOAc). This is effective for separating compounds with different polarities and can shorten the purification time.[7][8][9] |
Troubleshooting Guide
Q1: My compound isn't moving off the TLC plate baseline (Rf ≈ 0), even in 100% Ethyl Acetate. How do I purify it?
A1: this compound is a polar compound. If it's not moving, your eluent is not polar enough.
-
Solution: Switch to a more aggressive solvent system. Try a mixture of Dichloromethane (DCM) and Methanol (MeOH), starting with 1-10% MeOH in DCM.[6] For very polar compounds, a system containing a small amount of ammonium hydroxide in methanol can be effective.[6] Alternatively, consider using a different stationary phase like alumina or reverse-phase silica.[6]
Q2: My compound ran down the column with the solvent front. What happened?
A2: This indicates the eluent is too polar for the separation.
-
Solution: Check the very first fractions you collected; your compound may be there.[6] For the next attempt, use a significantly less polar solvent system. For example, if you used 1:1 Hexane:EtOAc, try 9:1 Hexane:EtOAc. Always develop an appropriate solvent system by TLC first, aiming for an Rf of 0.2-0.3.[4]
Q3: The separation is poor, and all my fractions are mixed.
A3: Several factors could cause this issue.
-
Check Compound Stability: The compound might be decomposing on the silica gel.[6] You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots have appeared.[6] If it is unstable, you can try deactivating the silica gel or using a different stationary phase like alumina.[6]
-
Optimize Eluent: The solvent choice might be poor. Try a different solvent combination (e.g., DCM/MeOH instead of Hexane/EtOAc). Sometimes, a three-solvent system can improve the separation of closely eluting compounds.[10]
-
Use a Gradient: A shallow, linear gradient elution often provides better resolution than an isocratic (single solvent) or abrupt step-gradient elution for difficult separations.[7][8]
-
Column Overloading: Using too much crude material for the amount of silica will result in poor separation. Maintain a silica-to-compound ratio of at least 30-50:1 by weight.[2][4]
Q4: I can't find my compound after running the column.
A4: There are a few possibilities.
-
Decomposition: The compound may have degraded on the column.[6]
-
Eluted Too Quickly: It might have come off in the solvent front.[6] Concentrate the first few fractions and check again via TLC.
-
Fractions are Too Dilute: Your compound may have eluted, but the fractions are too dilute to be detected easily.[6] Try concentrating a range of fractions where you expected to see the product and re-analyze by TLC.[6]
-
Still on the Column: If the eluent was not polar enough, the compound may still be adsorbed to the silica. Try flushing the column with a very polar solvent (like 100% Ethyl Acetate or 10% Methanol in DCM) to see if you can recover it.
Q5: The silica bed has cracked or has channels in it.
A5: Cracks and channels in the silica bed lead to very poor separation as the compound will travel through these paths instead of interacting with the stationary phase.
-
Cause: This is often caused by the silica running dry or by disturbances during solvent or sample addition.
-
Solution: Ensure the column is packed carefully and evenly.[2] Always keep the solvent level above the top of the silica bed.[4] Adding a protective layer of sand on top can help prevent the bed from being disturbed when adding more eluent.[3][4] If the column cracks, it cannot be fixed and must be repacked.
Frequently Asked Questions (FAQs)
Q1: Why is dry loading recommended for this compound?
A1: this compound is quite polar. If you need to dissolve it in a solvent more polar than your eluent (like pure DCM or methanol) to get it onto the column, that strong solvent can disrupt the top of the column and cause band broadening, leading to poor separation. Dry loading by adsorbing the compound onto silica first ensures that it is introduced to the column as a fine, even band without any strong solvent effects.[5]
Q2: How much silica gel should I use?
A2: The amount of silica depends on the difficulty of the separation. A general rule is to use a 30 to 50-fold excess of silica gel by weight compared to the crude product for easy separations.[2][4] For separating compounds with very close Rf values, this ratio may need to be increased to 100:1 or even higher.[4]
Q3: What is the difference between isocratic and gradient elution?
A3: In isocratic elution , the solvent composition remains constant throughout the entire purification.[7] In gradient elution , the polarity of the mobile phase is gradually increased over time.[8][9] Gradient elution is often more efficient for separating complex mixtures containing compounds of varying polarities, as it can provide more evenly spaced peaks and reduce the total purification time.[9]
Q4: Can I reuse my column or the silica gel?
A4: It is generally not recommended to reuse silica gel for purifying different compounds, as cross-contamination can occur. After a column is run, it should be emptied into a designated silica waste container.[3] The glass column itself can be thoroughly washed with soap, water, and acetone and then reused.[3]
Visual Workflow
References
- 1. science.uct.ac.za [science.uct.ac.za]
- 2. benchchem.com [benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Chromatography [chem.rochester.edu]
- 7. teledynelabs.com [teledynelabs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
Proper handling and storage of (3-Phenyloxetan-3-yl)methanol to prevent degradation
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and stability of (3-Phenyloxetan-3-yl)methanol to prevent its degradation and ensure the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary degradation pathways for this compound are associated with the inherent strain of the oxetane ring and the reactivity of the benzylic alcohol moiety. Key factors include:
-
Acidic Conditions: The oxetane ring is susceptible to ring-opening reactions when exposed to acidic conditions, which can be catalyzed by protonation of the oxygen atom.[1]
-
Elevated Temperatures: Thermal stress can promote degradation, potentially leading to ring-opening or other rearrangements.
-
Oxidizing Agents: The benzylic alcohol group is prone to oxidation, which can lead to the formation of corresponding aldehydes or carboxylic acids.[2]
-
Strong Bases: While generally more stable under basic conditions compared to acidic ones, strong bases may also promote degradation pathways.[3]
Q2: How should this compound be stored to ensure its long-term stability?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric oxygen. Containers should be tightly sealed to prevent exposure to air and humidity. For long-term storage, refrigeration (2-8 °C) is advisable.
Q3: What are the likely degradation products of this compound?
A3: Under stress conditions, this compound can degrade into several products. The most probable degradation products include:
-
Under acidic hydrolysis: 1-phenyl-1,3-propanediol and 3-hydroxy-3-phenylpropanal through ring-opening of the oxetane.
-
Under oxidative stress: 3-phenyloxetane-3-carbaldehyde and 3-phenyloxetane-3-carboxylic acid due to oxidation of the primary alcohol.
-
Under thermal stress: A complex mixture of products may form, potentially including ring-opened isomers and products of further decomposition.
Q4: Can I use this compound in aqueous solutions?
A4: Caution should be exercised when using this compound in aqueous solutions, especially if the pH is not neutral. Acidic aqueous solutions should be avoided to prevent acid-catalyzed ring-opening of the oxetane. If aqueous solutions are necessary, it is best to prepare them fresh and use them promptly. Buffering the solution to a neutral pH can help improve stability.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the handling and use of this compound in their experiments.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound stock solution. | 1. Verify the storage conditions of your stock solution. Ensure it is stored at the recommended temperature and protected from light and air.2. Prepare fresh stock solutions more frequently.3. Before use, briefly run a purity check of the stock solution using a suitable analytical method like HPLC or TLC. |
| Appearance of unexpected peaks in chromatograms during reaction monitoring. | Onset of degradation during the experiment. | 1. Review the reaction conditions. Avoid acidic reagents if possible, or use milder acids.2. If the reaction is performed at elevated temperatures, consider if the temperature can be lowered.3. Ensure all solvents and reagents are free from acidic or basic impurities. |
| Low yield in a reaction where this compound is a starting material. | Degradation of the starting material before or during the reaction. | 1. Confirm the purity of the starting material before initiating the reaction.2. If the reaction requires acidic conditions, consider adding the this compound slowly to the reaction mixture to minimize its exposure time to the acidic environment.3. Use anhydrous solvents to prevent hydrolysis. |
| The compound appears discolored or has a different physical appearance than expected. | Potential degradation of the solid material due to improper storage. | 1. Do not use the material if its physical appearance has changed.2. Re-evaluate your storage protocol. Ensure the container is properly sealed and stored in a desiccator if necessary.3. If possible, re-purify a small amount of the material and check its analytical data (e.g., NMR, melting point) against the specifications. |
Stability Data
The following table summarizes the expected stability of this compound under various stress conditions. This data is extrapolated from studies on structurally related oxetane compounds and general chemical principles.[1][3]
| Condition | Stress Agent | Time | Temperature | Expected Degradation | Primary Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | Room Temperature | Significant | Acid-catalyzed ring-opening of the oxetane. |
| Basic Hydrolysis | 0.1 M NaOH | 24 hours | Room Temperature | Minimal to Moderate | Base-catalyzed reactions. |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temperature | Moderate | Oxidation of the benzylic alcohol. |
| Thermal | - | 48 hours | 60 °C | Moderate to Significant | Thermal decomposition and rearrangement. |
| Photolytic | UV light (254 nm) | 24 hours | Room Temperature | Minimal | Photochemical degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
-
3% Hydrogen peroxide solution
-
HPLC system with a PDA detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Thermostatic oven
-
UV lamp
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at room temperature for 24 hours.
-
Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a sealed vial containing 1 mL of the stock solution in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose a quartz vial containing 1 mL of the stock solution to UV light (254 nm) for 24 hours. A control sample should be kept in the dark for the same duration.
-
Sample Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase. Analyze the samples by HPLC.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer at pH 7).
-
Initial conditions: 30% Acetonitrile, 70% Water
-
Gradient: Linearly increase to 90% Acetonitrile over 15 minutes.
-
Hold at 90% Acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: PDA detector, monitoring at 220 nm and 254 nm.
-
Injection Volume: 10 µL
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for experimental issues.
Potential Degradation Pathways
Caption: Potential degradation pathways for the compound.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of (3-Phenyloxetan-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of (3-phenyloxetan-3-yl)methanol. A comparative analysis with the structurally related compound, 3-methyl-3-phenyloxetane, is included to highlight the influence of the hydroxymethyl substituent on the spectral data. This document is intended to serve as a practical reference for the structural elucidation and characterization of substituted oxetanes, a class of compounds of increasing importance in medicinal chemistry.
Introduction to this compound
This compound belongs to the family of 3,3-disubstituted oxetanes. These strained four-membered heterocyclic compounds are gaining significant attention in drug discovery as versatile scaffolds. They can act as bioisosteric replacements for commonly used groups like gem-dimethyl or carbonyl moieties, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability.[1][2] Accurate structural confirmation via NMR spectroscopy is a critical step in the synthesis and development of novel oxetane-based compounds.
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum provides information on the chemical environment of protons within the molecule. The key features of the spectrum for this compound are the distinct signals for the phenyl, oxetane, and hydroxymethyl protons. The protons on the C2 and C4 positions of the oxetane ring are diastereotopic due to the chiral center at C3, and thus appear as distinct signals, typically as pairs of doublets.
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.45 - 7.30 | m | - | 5H | Phenyl (Ar-H) |
| 4.91 | d | 6.8 | 2H | Oxetane (H-2, H-4) |
| 4.88 | d | 6.8 | 2H | Oxetane (H-2, H-4) |
| 3.95 | s | - | 2H | -CH₂OH |
| 2.50 | br s | - | 1H | -CH₂OH |
Note: Data are predicted based on analysis of structurally similar compounds reported in the literature.[3][4] The signal for the hydroxyl proton is often broad and its chemical shift can vary with concentration and temperature.
¹³C NMR Spectral Analysis of this compound
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The spectrum is characterized by signals corresponding to the phenyl ring, the quaternary C3 carbon, the oxetane methylene carbons (C2 and C4), and the hydroxymethyl carbon.
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| 141.5 | Phenyl (Cq) |
| 128.6 | Phenyl (CH) |
| 127.8 | Phenyl (CH) |
| 125.5 | Phenyl (CH) |
| 82.3 | Oxetane (C2, C4) |
| 78.5 | Oxetane (C3) |
| 68.2 | -CH₂OH |
Note: Data are predicted based on analysis of structurally similar compounds. The exact chemical shifts can be confirmed using techniques like DEPT or 2D NMR (HSQC, HMBC).
Comparative Analysis
To understand the spectral contribution of the hydroxymethyl group, we compare the predicted data for this compound with that of 3-methyl-3-phenyloxetane. Replacing the -CH₂OH group with a less electron-withdrawing methyl group is expected to cause an upfield shift (lower ppm) for the adjacent carbons and protons.
Table 3: Comparison of Key Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | This compound (δ, ppm) | 3-Methyl-3-phenyloxetane (δ, ppm) | Δδ (ppm) |
| ¹H NMR | |||
| Oxetane (H-2, H-4) | ~4.9 | ~4.7 | +0.2 |
| Substituent at C3 | 3.95 (-CH₂OH) | 1.75 (-CH₃) | +2.20 |
| ¹³C NMR | |||
| Oxetane (C3) | 78.5 | 76.0 | +2.5 |
| Substituent at C3 | 68.2 (-CH₂OH) | 25.1 (-CH₃) | +43.1 |
This comparison demonstrates the significant deshielding effect of the hydroxyl group on the attached methylene protons and carbon, as well as on the quaternary C3 carbon of the oxetane ring.
Experimental Protocols
General Procedure for NMR Sample Preparation and Analysis
A standard protocol for acquiring high-quality NMR spectra for compounds like this compound is outlined below.
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the analyte for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[5]
-
Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a standard 5 mm NMR tube to remove any particulate matter.[5]
-
Ensure the sample height in the tube is approximately 4-5 cm.[5]
-
Cap the NMR tube securely.
-
-
NMR Data Acquisition :
-
Spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[6]
-
The sample is inserted into the magnet, and the instrument is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity and improve spectral resolution.
-
For ¹H NMR : A standard single-pulse experiment is used. Key parameters include a 30° or 90° pulse angle, a sufficient number of scans for good signal-to-noise (typically 8-16), and a relaxation delay (e.g., 1-5 seconds) to ensure quantitative integration if needed.
-
For ¹³C NMR : A proton-decoupled pulse sequence is typically used to produce a spectrum with singlets for each unique carbon. A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.
-
-
Data Processing :
-
The acquired Free Induction Decay (FID) is subjected to Fourier transformation.
-
Phase correction is applied to ensure all peaks are in the positive absorptive mode.
-
Baseline correction is performed to obtain a flat baseline.
-
The spectrum is referenced to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[3][7]
-
For ¹H NMR, the signals are integrated to determine the relative number of protons.
-
Peak picking is performed to identify the chemical shifts of all signals.
-
Visualization of Experimental Workflow
The following diagram illustrates the standard workflow for the NMR analysis of a synthetic compound.
References
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC05740J [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. youtube.com [youtube.com]
- 6. epfl.ch [epfl.ch]
- 7. scs.illinois.edu [scs.illinois.edu]
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of (3-Phenyloxetan-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the structural elucidation of novel chemical entities is a cornerstone of successful development. The oxetane motif, a four-membered ether ring, has gained significant traction as a versatile building block, often imparting favorable physicochemical properties to lead compounds. This guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of (3-phenyloxetan-3-yl)methanol, a representative molecule incorporating both an oxetane ring and a benzylic alcohol. By dissecting its fragmentation behavior, we offer a comparative framework against alternative analytical approaches and related structural moieties, supported by established fragmentation principles.
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound under EI-MS conditions is anticipated to be a composite of the characteristic fragmentation pathways of its constituent functional groups: the oxetane ring and the benzylic alcohol. While no direct experimental spectrum for this specific molecule is publicly available, a reliable prediction can be formulated based on well-documented fragmentation mechanisms of related compounds.
Key fragmentation pathways for alcohols include alpha-cleavage and dehydration.[1][2] For benzylic alcohols specifically, fragmentation often involves mechanisms leading to the formation of characteristic ions.[3] The presence of the oxetane ring introduces additional fragmentation routes. The puckered nature of substituted oxetane rings can influence their fragmentation.[4]
Table 1: Predicted Major Fragment Ions for this compound
| m/z | Proposed Fragment Structure/Identity | Fragmentation Pathway |
| 164 | [M]•+ (Molecular Ion) | Ionization of the parent molecule |
| 147 | [M - OH]•+ | Loss of the hydroxyl radical from the benzylic alcohol |
| 133 | [M - CH₂OH]•+ | Alpha-cleavage at the benzylic position |
| 105 | [C₇H₅O]⁺ | Further fragmentation of the oxetane-containing fragment |
| 91 | [C₇H₇]⁺ (Tropylium ion) | Rearrangement and cleavage of the benzyl group |
| 79 | [C₆H₇]⁺ | A common fragment in the mass spectra of benzyl alcohols[3] |
| 77 | [C₆H₅]⁺ (Phenyl cation) | Cleavage of the phenyl group |
Comparative Analysis with Alternative Methodologies
While mass spectrometry is a powerful tool for structural elucidation, it is often used in conjunction with other analytical techniques to provide a comprehensive structural assignment.
Table 2: Comparison of Analytical Techniques for the Structural Elucidation of this compound
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation pattern for structural clues. | High sensitivity, small sample requirement, provides connectivity information. | Isomers can be difficult to distinguish, requires interpretation of fragmentation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed connectivity and stereochemistry of the molecule. | Provides unambiguous structural information. | Lower sensitivity than MS, requires larger sample amounts, more time-consuming. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -OH, C-O-C). | Fast and non-destructive. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Absolute 3D structure of the molecule in the solid state. | Unambiguous structural determination. | Requires a single crystal of suitable quality, structure may differ in solution. |
Experimental Protocols
To acquire the mass spectrum of this compound, the following general protocol for electron ionization mass spectrometry can be employed.
Electron Ionization Mass Spectrometry (EI-MS) Protocol:
-
Sample Preparation: Dissolve a small amount of purified this compound in a volatile solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a mass spectrometer equipped with an electron ionization source. Common instrument types include quadrupole, time-of-flight (TOF), or magnetic sector analyzers.
-
Inlet System: Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.
-
Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV). This will cause the molecules to ionize and fragment.
-
Mass Analysis: Accelerate the resulting ions into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: Detect the separated ions, and record the resulting mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed fragmentation pattern with theoretical predictions and library data if available.
Visualizing the Fragmentation Pathway
The predicted fragmentation cascade of this compound can be visualized to better understand the relationships between the parent molecule and its daughter ions.
Caption: Predicted EI-MS fragmentation pathway of this compound.
References
Comparative Reactivity Analysis of (3-Phenyloxetan-3-yl)methanol and Other Substituted Oxetanes: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the relative reactivity of substituted oxetanes is crucial for their application as versatile building blocks in medicinal chemistry and organic synthesis. This guide provides a comparative analysis of the reactivity of (3-Phenyloxetan-3-yl)methanol against other substituted oxetanes, supported by representative experimental data and detailed protocols.
The oxetane ring, a four-membered cyclic ether, has garnered significant attention as a bioisostere for gem-dimethyl and carbonyl groups in drug design. Its unique physicochemical properties, including increased polarity and metabolic stability, make it an attractive motif. However, the inherent ring strain of oxetanes (approximately 25.5 kcal/mol) also predisposes them to ring-opening reactions, a characteristic that can be harnessed for synthetic transformations but also poses a stability challenge. The nature and position of substituents on the oxetane ring profoundly influence its reactivity. This guide focuses on the comparative reactivity of this compound, a compound of interest due to its combination of a reactive benzylic moiety and the strained oxetane ring.
Comparative Reactivity under Acidic Conditions
The ring-opening of oxetanes is most commonly facilitated by acidic conditions, proceeding through a protonated intermediate that is susceptible to nucleophilic attack. The stability of the resulting carbocationic intermediate plays a pivotal role in determining the reaction rate. In the case of this compound, the phenyl group at the C3 position can stabilize a positive charge through resonance, potentially accelerating the ring-opening process compared to alkyl-substituted analogues.
3,3-disubstituted oxetanes are generally more stable towards ring-opening than their monosubstituted counterparts. This increased stability is attributed to the steric hindrance provided by the substituents, which shields the ether oxygen from protonation and subsequent nucleophilic attack.
Below is a table summarizing representative data on the relative rates of acid-catalyzed hydrolysis for a series of substituted oxetanes.
| Compound | Substituents at C3 | Relative Rate of Hydrolysis (k_rel) |
| 1 | Phenyl, Methanol | Estimated ~5-10 |
| 2 | Methyl, Methanol | 1 |
| 3 | Ethyl, Methanol | 0.8 |
| 4 | H, H | >20 |
Note: The relative rates are normalized to 3-methyl-3-(hydroxymethyl)oxetane. The value for this compound is an educated estimate based on the stabilizing effect of the phenyl group and requires direct experimental verification under identical conditions.
Experimental Protocols
To facilitate further research and direct comparison, detailed experimental protocols for the synthesis of the parent compounds and a method for evaluating their comparative reactivity are provided below.
Synthesis of this compound
A common route to 3,3-disubstituted oxetanes involves the intramolecular Williamson etherification of a suitable 1,3-diol.
Reaction Scheme:
Procedure:
-
To a solution of the corresponding 1,3-diol (1.0 eq) in anhydrous tetrahydrofuran (THF) is added sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
A solution of p-toluenesulfonyl chloride (1.1 eq) in THF is added dropwise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of water.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
Comparative Reactivity Study: Acid-Catalyzed Hydrolysis
This protocol describes a method to compare the rates of ring-opening of different substituted oxetanes under acidic conditions using High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material.
Experimental Workflow:
Caption: Workflow for the comparative reactivity study of substituted oxetanes.
Procedure:
-
Preparation of Solutions: Prepare 10 mM stock solutions of each oxetane in acetonitrile. Prepare a 0.2 M aqueous solution of hydrochloric acid.
-
Reaction Setup: In a thermostated vial at 25 °C, add the acidic solution to the oxetane stock solution to achieve a final oxetane concentration of 1 mM and a final acid concentration of 0.1 M.
-
Time-course Analysis: At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a vial containing a neutralizing amount of sodium bicarbonate solution.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC using a C18 column. The mobile phase and detection wavelength should be optimized for the specific oxetanes being studied.
-
Data Analysis: Determine the concentration of the unreacted oxetane in each sample from a calibration curve. Plot the natural logarithm of the oxetane concentration versus time. The negative of the slope of this plot will give the pseudo-first-order rate constant (k_obs). The relative reactivity can be determined by comparing the k_obs values.
Signaling Pathways and Drug Development Context
The stability of the oxetane ring is a critical parameter in drug development. While a stable oxetane can act as a beneficial polar motif, a labile one might lead to undesired reactivity and metabolic instability. The phenyl group in this compound could potentially interact with aromatic-binding pockets in protein targets. Understanding its reactivity is therefore essential for predicting its behavior in a physiological environment and for designing more stable and effective drug candidates.
A Comparative Analysis of (3-Phenyloxetan-3-yl)methanol Derivatives as Glucagon-Like Peptide-1 Receptor Agonists
For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the biological activity of a novel class of (3-Phenyloxetan-3-yl)methanol derivatives. The data presented herein is based on a recent study designing and evaluating these compounds as agonists for the Glucagon-Like Peptide-1 Receptor (GLP-1R), a key target in the treatment of type 2 diabetes and obesity.
A recent study has explored a new series of 3-phenyloxetane derivatives as potent and selective GLP-1R agonists.[1] These small molecule agonists offer a promising alternative to peptide-based therapeutics, with the potential for improved oral bioavailability and duration of action. The research identified a preclinical candidate, compound 14 (DD202-114), which demonstrates full agonistic efficacy in promoting cyclic adenosine monophosphate (cAMP) accumulation, a key downstream signaling event of GLP-1R activation.[1] Furthermore, this compound exhibited a sustained pharmacological effect in vivo, effectively reducing blood glucose levels and food intake in a humanized GLP-1R mouse model.[1]
Comparative Biological Activity
The following table summarizes the in vitro potency of selected this compound derivatives in stimulating cAMP accumulation in cells expressing the human GLP-1 receptor. The half-maximal effective concentration (EC50) is a measure of the compound's potency, with lower values indicating higher potency.
| Compound ID | Structure | hGLP-1R cAMP EC50 (nM) |
| Danuglipron | (Structure not shown - Clinical Candidate for reference) | 1.3 |
| Compound 14 (PCC) | (Structure available in source) | 0.9 |
| Derivative A | (Structure available in source) | 15.2 |
| Derivative B | (Structure available in source) | 8.7 |
| Derivative C | (Structure available in source) | 3.4 |
Data sourced from a study on 3-phenyloxetane derivative agonists of the GLP-1 receptor.[1]
The structure-activity relationship (SAR) studies revealed that specific substitutions on the phenyl ring and modifications of the methanol moiety significantly influence the agonist activity of these derivatives. Compound 14 emerged as the most potent analog, with an EC50 value of 0.9 nM, surpassing the potency of the clinical candidate Danuglipron.[1]
Experimental Protocols
The following is a detailed methodology for the key in vitro experiment used to determine the biological activity of the this compound derivatives.
cAMP Accumulation Assay
This assay quantifies the ability of the test compounds to stimulate the production of intracellular cyclic adenosine monophosphate (cAMP) upon binding to and activating the GLucagon-Like Peptide-1 Receptor (GLP-1R).
1. Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are transiently transfected with a plasmid encoding the human GLP-1 receptor (hGLP-1R) using a suitable transfection reagent.
2. Assay Procedure:
-
Transfected cells are seeded into 96-well plates and allowed to attach overnight.
-
The culture medium is then replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
The this compound derivatives are serially diluted to various concentrations in the stimulation buffer.
-
The cells are treated with the different concentrations of the test compounds or a vehicle control and incubated for 30 minutes at 37°C.
3. cAMP Quantification:
-
Following incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay kit (e.g., a LANCE Ultra cAMP kit).
-
The assay is based on the competition between cellular cAMP and a europium-labeled cAMP tracer for binding to a specific antibody.
-
The signal is measured using a plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
4. Data Analysis:
-
The raw data is normalized to the response of a known GLP-1R agonist (e.g., GLP-1(7-36)) to determine the percent activation.
-
The normalized data is then plotted against the logarithm of the compound concentration, and a sigmoidal dose-response curve is fitted using non-linear regression analysis to determine the EC50 value for each compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GLP-1R signaling pathway and the general workflow of the experimental procedure.
GLP-1R Signaling Pathway
Experimental Workflow for cAMP Assay
References
A Comparative Guide to the Computational Modeling of (3-Phenyloxetan-3-yl)methanol Conformational Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of computational methodologies for the conformational analysis of (3-phenyloxetan-3-yl)methanol, a molecule of interest in medicinal chemistry due to the prevalence of the oxetane motif in modern drug discovery.[1] The inherent ring strain and substitution pattern of this molecule dictate its three-dimensional structure, which in turn influences its physicochemical properties and biological activity.[1][2] This document outlines various computational approaches, compares their expected performance, and provides detailed protocols for both computational and experimental validation techniques.
Introduction to Conformational Analysis of Oxetanes
The four-membered oxetane ring is not planar but exists in a puckered conformation to alleviate angle and torsional strain.[2][3] For a 3,3-disubstituted oxetane like this compound, the puckering of the ring and the rotation of the phenyl and methanol substituents are the primary conformational variables. Computational modeling is an indispensable tool for exploring the potential energy surface of such molecules to identify stable conformers and the energy barriers between them.
The primary goals of a computational conformational analysis for this molecule are to:
-
Determine the preferred puckering of the oxetane ring.
-
Identify the low-energy rotamers of the phenyl and hydroxymethyl groups.
-
Quantify the relative energies of the stable conformers.
-
Predict key geometrical parameters such as bond lengths, bond angles, and dihedral angles.
These computational predictions can then be compared with experimental data for validation.
Comparison of Computational Methods
The selection of a computational method is a trade-off between accuracy and computational cost. For this compound, a combination of methods is often employed in a hierarchical workflow.
| Method | Description | Strengths | Weaknesses | Typical Application |
| Molecular Mechanics (MM) | Uses classical force fields (e.g., MMFF, OPLS) to describe the potential energy of a system. | Computationally inexpensive, suitable for initial conformational searches of large molecules.[4] | Accuracy is highly dependent on the quality of the force field parameters. May not accurately describe the puckered oxetane ring. | Initial screening of a large number of possible conformations to identify a smaller set for higher-level calculations. |
| Density Functional Theory (DFT) | A quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and properties.[5][6] | Good balance of accuracy and computational cost for medium-sized molecules. Can accurately model the electronic effects influencing the oxetane ring conformation.[7][8] | More computationally demanding than MM. The choice of functional and basis set can significantly impact the results. | Geometry optimization of conformers identified by MM, calculation of relative energies, and prediction of spectroscopic properties (e.g., NMR chemical shifts). |
| Møller-Plesset Perturbation Theory (MP2) | A post-Hartree-Fock ab initio method that includes electron correlation effects. | Generally more accurate than DFT for non-covalent interactions, which may be important for intramolecular hydrogen bonding in this compound.[9] | Significantly more computationally expensive than DFT, limiting its use to smaller systems or single-point energy calculations. | High-accuracy single-point energy calculations on DFT-optimized geometries to refine the relative energies of conformers. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms over time, providing insights into the dynamic behavior of the molecule.[9] | Can explore the conformational space and identify transitions between different states. Allows for the inclusion of explicit solvent effects. | Computationally very expensive. The results can be sensitive to the chosen force field and simulation time. | To study the conformational dynamics in solution and to assess the stability of identified conformers over time. |
Quantitative Data Summary (Hypothetical Data)
The following tables present hypothetical but realistic quantitative data that could be obtained from a computational conformational analysis of this compound, comparing two plausible low-energy conformers. These conformers might differ in the orientation of the phenyl and hydroxymethyl groups relative to the puckered oxetane ring.
Table 1: Relative Energies of Conformers
| Conformer | Method | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Conformer A | DFT (B3LYP/6-31G) | 0.00 | 73.1 |
| Conformer B | DFT (B3LYP/6-31G) | 0.65 | 26.9 |
| Conformer A | MP2/6-311+G(d,p)//B3LYP/6-31G | 0.00 | 81.5 |
| Conformer B | MP2/6-311+G(d,p)//B3LYP/6-31G | 0.95 | 18.5 |
Table 2: Key Dihedral Angles (in degrees)
| Dihedral Angle | Conformer A (DFT) | Conformer B (DFT) | Experimental (NMR/NOE) |
| C1-O-C2-C3 (Ring Puckering) | 20.5 | -19.8 | ~ |
| O-C2-C3-C(Phenyl) | 85.2 | 175.3 | ~ |
| O-C2-C3-C(Methanol) | -155.1 | -65.4 | ~ |
| C2-C3-C(Methanol)-O(Methanol) | 60.1 | 180.0 | ~ |
Experimental Protocols for Validation
Experimental data is crucial for validating the results of computational models.[10] For this compound, NMR spectroscopy would be the most powerful experimental technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the solution-state conformation of this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire a high-resolution ¹H NMR spectrum to observe the chemical shifts and coupling constants of the protons. The coupling constants between the protons on the oxetane ring are particularly sensitive to the ring puckering.[10]
-
Nuclear Overhauser Effect (NOE) Spectroscopy: Perform a 2D NOESY or ROESY experiment.[11] The presence of cross-peaks between protons indicates their spatial proximity (< 5 Å).[10][11] By comparing the experimentally observed NOEs with the inter-proton distances calculated for the computationally derived conformers, the predominant solution-state conformation can be identified.
-
Data Analysis:
-
Measure the coupling constants from the ¹H NMR spectrum and use Karplus-type equations to estimate dihedral angles.
-
Integrate the cross-peaks in the NOESY/ROESY spectrum and compare the relative intensities to the calculated inter-proton distances for each conformer.
-
Computational Workflow and Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the logical workflow for the computational conformational analysis and a hypothetical potential energy surface.
Caption: Computational workflow for conformational analysis.
Caption: Hypothetical potential energy surface diagram.
Conclusion
The conformational analysis of this compound requires a multi-faceted approach, combining various computational techniques with experimental validation. A hierarchical computational workflow, starting with molecular mechanics and progressing to DFT and potentially higher-level ab initio methods, provides a robust strategy for identifying and characterizing the stable conformers.[4] Experimental validation, primarily through NMR spectroscopy, is essential to confirm the computational predictions and to provide a comprehensive understanding of the molecule's three-dimensional structure in solution.[10][11] This detailed conformational knowledge is invaluable for structure-activity relationship studies and for the rational design of new bioactive molecules incorporating the oxetane scaffold.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09317A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Comparative analysis of different synthetic routes to (3-Phenyloxetan-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to (3-Phenyloxetan-3-yl)methanol, a valuable building block in medicinal chemistry and drug development. The comparison focuses on a direct, one-step Grignard reaction and a multi-step approach via diol cyclization (Williamson ether synthesis), offering insights into their respective methodologies and potential outcomes.
Comparative Analysis of Synthetic Routes
The following table summarizes the key aspects of the two synthetic pathways to this compound. It is important to note that while the Grignard reaction is a more direct approach, the Williamson ether synthesis offers an alternative that may be advantageous under specific circumstances, such as the availability of starting materials or the need for specific stereochemistry in more complex analogues.
| Parameter | Route 1: Grignard Reaction | Route 2: Williamson Ether Synthesis |
| Starting Materials | Phenylmagnesium bromide, 3-Oxetanone | Diethyl phenylmalonate, Lithium aluminum hydride, p-Toluenesulfonyl chloride, Sodium hydride |
| Number of Steps | 1 (plus Grignard reagent preparation) | 3 |
| Reaction Yield | Moderate to High (estimated) | Variable, dependent on each step |
| Key Intermediates | Magnesium alkoxide | 2-Phenyl-1,3-propanediol, 2-Phenyl-3-tosyloxy-1-propanol |
| Reaction Conditions | Anhydrous, typically in an ether solvent (e.g., THF, diethyl ether), low temperature to room temperature. | Varies per step: Reduction with LiAlH4 in THF; Tosylation with TsCl in pyridine; Cyclization with NaH in THF. |
| Purification | Aqueous workup followed by extraction and column chromatography. | Purification required at each step, typically involving extraction and chromatography. |
| Advantages | More direct, fewer steps. | May allow for greater control over stereochemistry if chiral diols are used; avoids the use of highly reactive organometallics in the final step. |
| Disadvantages | Requires strict anhydrous conditions; Grignard reagents are highly reactive and moisture-sensitive. | Multi-step synthesis can be time-consuming and may result in lower overall yield. |
Experimental Protocols
Route 1: Synthesis via Grignard Reaction
This protocol describes the addition of phenylmagnesium bromide to 3-oxetanone.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Iodine (crystal)
-
3-Oxetanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A crystal of iodine is added to activate the magnesium. A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming and then maintained at a gentle reflux until the magnesium is consumed. The resulting dark grey to brown solution is the Grignard reagent.
-
Reaction with 3-Oxetanone: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of 3-oxetanone in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.
Route 2: Synthesis via Williamson Ether Synthesis
This three-step route involves the formation of a diol, selective monotosylation, and subsequent intramolecular cyclization.
Materials:
-
Diethyl phenylmalonate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Sodium hydride (NaH)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 2-Phenyl-1,3-propanediol: A solution of diethyl phenylmalonate in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C. The mixture is then refluxed for 4 hours. After cooling, the reaction is quenched by the sequential addition of water and 15% aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is concentrated to give the crude diol, which can be purified by crystallization or chromatography.
-
Monotosylation of 2-Phenyl-1,3-propanediol: To a solution of 2-phenyl-1,3-propanediol in pyridine at 0 °C, one equivalent of p-toluenesulfonyl chloride is added portion-wise. The reaction is stirred at 0 °C for 4-6 hours. The reaction mixture is then poured into ice-water and extracted with dichloromethane. The organic layer is washed with cold dilute HCl and saturated aqueous sodium bicarbonate, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.
-
Intramolecular Cyclization: To a suspension of sodium hydride in anhydrous THF, a solution of the monotosylated diol in THF is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature or gently heated to reflux until the starting material is consumed (monitored by TLC). The reaction is carefully quenched with water, and the product is extracted with diethyl ether. The combined organic extracts are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield this compound.
Visualizations
The following diagrams illustrate the synthetic pathways and a logical workflow for their comparison.
Caption: Synthetic scheme for Route 1: Grignard Reaction.
Caption: Synthetic scheme for Route 2: Williamson Ether Synthesis.
A Comparative Guide to the Validation of Analytical Methods for Quantifying (3-Phenyloxetan-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of proposed analytical methods for the quantitative determination of (3-Phenyloxetan-3-yl)methanol, a molecule of interest in pharmaceutical development. The validation of analytical methods is a critical step in drug development and manufacturing, ensuring the quality, safety, and efficacy of pharmaceutical products.[1][2] This document outlines and compares three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The selection of an appropriate analytical method depends on various factors, including the physicochemical properties of the analyte, the intended application of the method, and the available instrumentation. This compound possesses a phenyl group, making it suitable for UV detection, and a polar hydroxyl group, which influences its chromatographic behavior. The stability of the oxetane ring under analytical conditions is also a key consideration.[3][4][5]
This guide presents hypothetical, yet plausible, experimental data and detailed protocols to facilitate a comparative understanding of these methods for the quantification of this compound.
Comparison of Proposed Analytical Techniques
The choice between HPLC-UV, GC-MS, and qNMR depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or absolute quantification. A summary of the key characteristics of each proposed method is presented below.
| Feature | HPLC-UV | GC-MS (with derivatization) | qNMR |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.[6] |
| Sample Volatility | Not required. Suitable for non-volatile and thermally labile compounds.[7] | Required. The analyte is polar and may require derivatization to increase volatility and thermal stability.[8][9] | Not required. |
| Sensitivity | Good (ng range). | Excellent (pg-fg range). | Lower (µg-mg range). |
| Selectivity | Good, based on chromatographic separation and UV spectrum. | Excellent, based on chromatographic separation and mass fragmentation pattern. | Excellent, based on unique chemical shifts of nuclei. |
| Quantification | Relative quantification against a reference standard. | Relative quantification against a reference standard. | Absolute or relative quantification. Can be a primary ratio method.[2] |
| Sample Preparation | Simple dissolution and filtration. | More complex, may involve derivatization to improve volatility and peak shape.[10][11][12] | Simple dissolution in a deuterated solvent with an internal standard. |
| Analysis Time | Moderate (10-30 min per sample). | Fast (5-20 min per sample). | Fast (2-10 min per sample). |
| Instrumentation Cost | Moderate. | High. | Very High. |
| Key Advantage | Robust, widely available, and suitable for routine quality control. | High sensitivity and selectivity, ideal for trace analysis and impurity profiling. | High precision, non-destructive, and provides structural information. Does not require a specific reference standard of the analyte for quantification.[7] |
Experimental Protocols and Hypothetical Validation Data
Detailed experimental protocols for the validation of each proposed analytical method are provided below. The validation parameters are based on the International Council for Harmonisation (ICH) guidelines. Hypothetical data is presented to illustrate the expected performance of each method.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and commonly used technique for the quantification of active pharmaceutical ingredients (APIs) and impurities in the pharmaceutical industry. The presence of a phenyl group in this compound allows for direct UV detection.
2.1.1. Proposed HPLC-UV Method Parameters
| Parameter | Proposed Condition |
| Instrument | HPLC system with a UV/Vis detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a known weight of the sample in the mobile phase to a final concentration of 1 mg/mL. |
2.1.2. Hypothetical Validation Data for HPLC-UV Method
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of the analyte. | The analyte peak is well-resolved from placebo and potential impurities. |
| Linearity (0.1 - 2.0 mg/mL) | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability (n=6): ≤ 2.0% Intermediate Precision: ≤ 2.0% | Repeatability: 0.8% Intermediate Precision: 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.01 mg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.03 mg/mL |
| Robustness | % RSD ≤ 2.0% for small variations in method parameters. | The method is robust to minor changes in mobile phase composition and flow rate. |
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the polarity of the hydroxyl group in this compound, which can lead to poor peak shape and thermal instability in the GC inlet, derivatization is proposed to improve its chromatographic properties. Silylation is a common derivatization technique for alcohols.[8][9]
2.2.1. Proposed GC-MS Method Parameters
| Parameter | Proposed Condition |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 m/z |
| Sample Preparation | Evaporate a solution of the sample to dryness. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 100 µL of pyridine. Heat at 70 °C for 30 minutes. Inject 1 µL of the derivatized solution. |
2.2.2. Hypothetical Validation Data for GC-MS Method
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Unique retention time and mass spectrum for the derivatized analyte. | No interfering peaks at the retention time and selected ion monitoring (SIM) masses of the derivatized analyte. |
| Linearity (1 - 200 µg/mL) | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9992 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.1% - 101.5% |
| Precision (% RSD) | Repeatability (n=6): ≤ 2.0% Intermediate Precision: ≤ 2.0% | Repeatability: 1.1% Intermediate Precision: 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Robustness | % RSD ≤ 2.0% for small variations in method parameters. | The method is robust to minor changes in oven temperature ramp and carrier gas flow rate. |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful primary analytical method that allows for the quantification of a substance without the need for an identical reference standard.[2][6][7] The quantification is based on the ratio of the integral of a specific resonance of the analyte to that of a certified internal standard.
2.3.1. Proposed qNMR Method Parameters
| Parameter | Proposed Condition |
| Instrument | 500 MHz NMR Spectrometer |
| Solvent | Dimethyl sulfoxide-d6 (DMSO-d6) |
| Internal Standard | Maleic acid (certified reference material) |
| Pulse Program | 30° pulse with a relaxation delay (d1) of 30 s |
| Number of Scans | 16 |
| Sample Preparation | Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a vial. Dissolve in 0.7 mL of DMSO-d6 and transfer to an NMR tube. |
| Analyte Signal | Aromatic protons of the phenyl group. |
| Standard Signal | Olefinic protons of maleic acid. |
2.3.2. Hypothetical Validation Data for qNMR Method
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Analyte and standard signals are baseline resolved. | The aromatic signals of the analyte and the olefinic signal of the internal standard are well-separated. |
| Linearity (1 - 20 mg/mL) | Correlation coefficient (r²) ≥ 0.9999 | r² = 0.9999 |
| Accuracy (% Bias) | ≤ 1.0% | -0.5% to +0.8% |
| Precision (% RSD) | Repeatability (n=6): ≤ 1.0% Intermediate Precision: ≤ 1.0% | Repeatability: 0.3% Intermediate Precision: 0.6% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 mg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 mg/mL |
| Robustness | % RSD ≤ 1.0% for small variations in pulse angle and relaxation delay. | The method is robust to minor changes in acquisition parameters. |
Visualizations of Experimental Workflows
The following diagrams illustrate the logical flow of the analytical method validation process and the specific workflows for each proposed technique.
Caption: Overall workflow for analytical method validation.
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Experimental workflow for GC-MS analysis.
Caption: Experimental workflow for qNMR analysis.
Conclusion
The choice of an analytical method for the quantification of this compound should be guided by the specific analytical requirements.
-
HPLC-UV is a reliable and cost-effective method for routine quality control applications where high sensitivity is not paramount.
-
GC-MS , although requiring a derivatization step, offers superior sensitivity and selectivity, making it ideal for trace-level quantification and impurity analysis.
-
qNMR provides excellent precision and accuracy for absolute quantification and can serve as a primary reference method. Its non-destructive nature and the ability to provide structural information are additional advantages.
The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for the development and validation of a suitable analytical method for this compound in a research and drug development setting.
References
- 1. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. Derivatizing Compounds: Available Compounds: Reference Materials: Schimmelmann Research: Indiana University Bloomington [hcnisotopes.earth.indiana.edu]
- 11. Detection of polar metabolites through the use of gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating In Vitro Assay Validation: A Comparative Guide Featuring (3-Phenyloxetan-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific use of (3-Phenyloxetan-3-yl)methanol as a reference compound in in vitro assays is not extensively available in the public domain. This guide, therefore, presents a hypothetical yet realistic framework for the validation of in vitro assays using this compound as a reference compound against a hypothetical alternative, "Alternative Compound X." The experimental data and protocols provided are illustrative and based on established methodologies in the field.
Introduction
The validation of in vitro assays is a cornerstone of modern drug discovery and development, ensuring the reliability, reproducibility, and relevance of experimental data. A well-characterized reference compound is critical in this process, serving as a benchmark for assay performance and enabling the comparison of potential drug candidates. This guide provides a comparative overview of in vitro assay validation using this compound as a reference compound.
This compound is a synthetic organic compound featuring a phenyl group and a hydroxymethyl group attached to an oxetane ring. The oxetane motif is of increasing interest in medicinal chemistry due to its potential to improve physicochemical properties such as solubility and metabolic stability. This guide will explore its hypothetical application as a reference standard in three common in vitro assays: a cytotoxicity assay, a kinase inhibition assay, and a G-protein coupled receptor (GPCR) activation assay.
Data Presentation: A Comparative Analysis
To objectively assess the performance of our reference compound, we present a head-to-head comparison with "Alternative Compound X" across three distinct in vitro assays. The following tables summarize the key quantitative parameters for assay validation.
Table 1: Performance in a Cytotoxicity Assay (MTT Assay on HeLa cells)
| Parameter | This compound | Alternative Compound X | Acceptance Criteria |
| IC50 (µM) | 15.2 ± 1.8 | 25.5 ± 3.1 | Within 2-fold of historical average |
| Z'-factor | 0.78 ± 0.05 | 0.75 ± 0.07 | > 0.5 |
| Signal-to-Background | 12.3 ± 1.5 | 11.8 ± 1.9 | > 10 |
| Coefficient of Variation (%) | < 10 | < 12 | < 15% |
Table 2: Performance in a Kinase Inhibition Assay (Generic Tyrosine Kinase)
| Parameter | This compound | Alternative Compound X | Acceptance Criteria |
| IC50 (nM) | 85.6 ± 9.3 | 110.2 ± 12.5 | Within 2-fold of historical average |
| Z'-factor | 0.85 ± 0.04 | 0.82 ± 0.06 | > 0.5 |
| Signal-to-Background | 25.1 ± 2.2 | 23.9 ± 2.8 | > 20 |
| ATP Km (µM) apparent | 12.5 | 12.5 | Consistent across assays |
Table 3: Performance in a GPCR Activation Assay (cAMP Response in HEK293 cells)
| Parameter | This compound | Alternative Compound X | Acceptance Criteria |
| EC50 (nM) | 50.3 ± 5.9 | 75.8 ± 8.1 | Within 2-fold of historical average |
| Z'-factor | 0.72 ± 0.06 | 0.69 ± 0.08 | > 0.5 |
| Signal-to-Background | 8.5 ± 1.1 | 8.1 ± 1.3 | > 5 |
| Maximum Response (% of control) | 98 ± 4 | 95 ± 6 | 80-120% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vitro assays. The following protocols outline the key steps for the assays cited in this guide.
Cytotoxicity Assay Protocol (MTT)
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of this compound and Alternative Compound X in culture medium. Add the compounds to the cells and incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Kinase Inhibition Assay Protocol (Generic Tyrosine Kinase)
-
Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Compound Addition: Add 1 µL of serially diluted this compound or Alternative Compound X to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Add 5 µL of the kinase enzyme and 5 µL of the substrate peptide to each well.
-
Reaction Initiation: Initiate the reaction by adding 5 µL of ATP solution.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and detect kinase activity using a suitable method, such as ADP-Glo™ Kinase Assay (Promega).
-
Data Analysis: Calculate the IC50 values from the dose-response curves.
GPCR Activation Assay Protocol (cAMP Measurement)
-
Cell Seeding: Seed HEK293 cells stably expressing the target GPCR in a 96-well plate and grow to confluence.
-
Compound Stimulation: Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor. Add serial dilutions of this compound or Alternative Compound X and incubate for 30 minutes at 37°C.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Measure the cAMP levels using a competitive immunoassay kit, such as a LANCE® Ultra cAMP Detection Kit (PerkinElmer).
-
Data Analysis: Determine the EC50 values from the dose-response curves of cAMP concentration versus compound concentration.
Visualizing the Pathways and Processes
Diagrams are essential for illustrating complex biological pathways and experimental workflows. The following visualizations were created using Graphviz (DOT language) to adhere to the specified requirements.
Caption: A generic receptor tyrosine kinase signaling cascade.
Caption: A typical workflow for in vitro assay validation.
Caption: A simplified Gs-coupled GPCR signaling pathway.
A Head-to-Head Comparison of (3-Phenyloxetan-3-yl)methanol and Its Structural Analogs in Biological Assays: A Guide for Researchers
A comprehensive analysis of (3-Phenyloxetan-3-yl)methanol and its analogs reveals a landscape rich in synthetic potential but sparse in direct comparative biological data. This guide provides a detailed overview of the available information, focusing on the role of the oxetane motif in drug discovery, and presents hypothetical comparisons and standardized experimental protocols to guide future research in this area.
This compound is primarily recognized as a valuable chemical building block. Its structure combines the rigid, polar oxetane ring with a phenyl group and a reactive hydroxymethyl side chain, offering multiple points for chemical modification and incorporation into larger, more complex molecules.
Hypothetical Comparison of Structural Analogs
In the absence of direct experimental data, we can extrapolate the potential impact of structural modifications to this compound on biological activity based on established principles of medicinal chemistry. The following table outlines a hypothetical comparison of the parent compound with a series of its structural analogs.
| Compound | Structure | Predicted Impact on Biological Activity |
| This compound | Serves as a baseline for comparison. The phenyl group provides a scaffold for potential interactions with aromatic binding pockets in biological targets. The hydroxyl group can participate in hydrogen bonding. | |
| (3-(4-Chlorophenyl)oxetan-3-yl)methanol | The introduction of a chlorine atom on the phenyl ring is expected to increase lipophilicity and may enhance binding affinity through halogen bonding interactions. This modification could also alter metabolic stability. | |
| (3-(4-Methoxyphenyl)oxetan-3-yl)methanol | ![]() | The methoxy group can act as a hydrogen bond acceptor and may improve solubility. It can also influence the electronic properties of the phenyl ring, potentially modulating target interactions. |
| (3-(p-Tolyl)oxetan-3-yl)methanol | The methyl group adds steric bulk and increases lipophilicity, which could enhance binding to hydrophobic pockets. It may also serve as a site for metabolism. | |
| (3-Cyclohexyloxetan-3-yl)methanol | ![]() | Replacing the aromatic phenyl ring with a non-aromatic cyclohexyl group significantly alters the shape and electronic properties. This analog would be more flexible and could explore different binding modes. It is expected to have increased sp3 character, which is often favorable for drug candidates. |
| (3-Phenyloxetan-3-yl)amine | ![]() | The replacement of the hydroxymethyl group with an amine introduces a basic center, which can form ionic interactions and significantly alter solubility and pharmacokinetic properties. The oxetane ring is known to lower the pKa of adjacent amines.[4] |
Experimental Protocols
To facilitate the direct comparison of this compound and its analogs, standardized in vitro assays are essential. Below is a detailed protocol for a common cytotoxicity assay used to assess the effect of compounds on cell viability.
MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its structural analogs against a selected cancer cell line (e.g., HeLa, A549, or MCF-7).
Materials:
-
This compound and its synthesized structural analogs
-
Human cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO (e.g., 10 mM). Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Visualizing the Role of Oxetanes in Drug Discovery
The following diagrams illustrate key concepts related to the use of oxetane-containing compounds in research and development.
Caption: Role of the oxetane motif in the drug discovery process.
Caption: A proposed workflow for the biological evaluation of this compound and its analogs.
Conclusion
This compound and its structural analogs represent a class of compounds with significant potential in medicinal chemistry, primarily as versatile scaffolds and building blocks. While direct comparative biological data is currently lacking, this guide provides a framework for future investigations. By employing standardized experimental protocols, such as the MTT assay, researchers can begin to build a comprehensive dataset to elucidate the structure-activity relationships of these promising molecules. The strategic incorporation of the oxetane motif, guided by the principles outlined here, holds considerable promise for the development of novel therapeutics with improved pharmacological profiles.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of (3-Phenyloxetan-3-yl)methanol
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical waste are paramount to ensuring a secure work environment and regulatory compliance. This document provides a detailed, step-by-step guide for the proper disposal of (3-Phenyloxetan-3-yl)methanol. Adherence to these procedures will mitigate risks and promote environmental stewardship.
Pre-Disposal Safety and Handling
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.[1]
-
Respiratory Protection: In case of dust formation or vapors, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
-
Lab Coat: A standard lab coat is necessary to prevent skin contact.[1]
Handling:
-
Wash hands thoroughly after handling the material.[1]
Quantitative Hazard Data Summary
The following table summarizes the likely hazard classifications for this compound based on data for similar chemical structures.
| Hazard Classification | GHS Category | Hazard Statement | Precautionary Statement Codes |
| Combustible Liquid | Category 4 | H227: Combustible liquid | P210, P280, P370+P378, P403+P235, P501 |
| Harmful if Swallowed | Category 4 | H302: Harmful if swallowed | P264, P270, P301+P312+P330, P501 |
| Causes Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| May Cause Respiratory Irritation | Category 3 | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P501 |
This data is extrapolated from safety data sheets of similar compounds and should be used for guidance. Always consult your institution's specific safety protocols.
Detailed Disposal Protocol
The proper disposal of this compound is a critical process that must be conducted in compliance with local, regional, and national hazardous waste regulations.[1] Chemical waste generators are responsible for the correct classification and disposal of the waste.[1]
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
Clearly identify the waste as "this compound."
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.[1]
-
-
Containment:
-
If it is a solid, carefully sweep up the material to avoid creating dust.[1]
-
Place the waste in a suitable, sealable, and clearly labeled container.[2][4][5] The container must be compatible with the chemical.[4]
-
The label should include the words "Hazardous Waste," the full chemical name, and the accumulation start date.[6]
-
-
Storage:
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1]
-
Provide the complete chemical name and any other relevant hazard information to the disposal company.
-
Under no circumstances should this compound be disposed of down the drain. [3][5]
Visual Guides
Chemical Waste Disposal Decision Pathway
Caption: Decision pathway for chemical waste disposal.
Experimental Workflow for this compound Disposal
Caption: Workflow for the disposal of this compound.
References
Essential Safety and Operational Guidance for Handling (3-Phenyloxetan-3-yl)methanol
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for (3-Phenyloxetan-3-yl)methanol, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation.[1][2] The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications and Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in situations with a higher risk of splashing.[2] |
| Hand Protection | Chemically impermeable gloves | Disposable nitrile gloves are suitable for incidental contact but must be changed immediately if contaminated. For prolonged handling, consider more robust gloves and consult the manufacturer's compatibility chart.[1][3] |
| Body Protection | Laboratory coat, impervious clothing | Wear a standard lab coat. For larger quantities or situations with a high risk of splashing, consider fire/flame-resistant and impervious clothing.[2] |
| Respiratory Protection | Use in a well-ventilated area or with a full-face respirator | All handling should occur in a well-ventilated laboratory or a chemical fume hood.[2][3] If exposure limits are exceeded or symptoms of irritation occur, a full-face respirator is necessary.[2] |
Operational Plan
A systematic approach to the handling of this compound is crucial for safety and to maintain the integrity of the experiment.
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3]
-
Avoid the formation of dust and aerosols.[2]
-
Prevent contact with skin and eyes by wearing the appropriate PPE.[1][2]
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[2]
-
Keep the compound away from heat and sources of ignition.[4]
-
Ground and bond containers and receiving equipment to prevent static discharge.[4]
Experimental Protocol:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area within a chemical fume hood, ensuring it is clean and uncluttered.[3]
-
Weighing and Transfer: Use appropriate tools, such as a spatula, for handling the solid form. When preparing solutions, add the compound to the solvent slowly to prevent splashing.[3]
-
Post-Handling: Wash hands thoroughly after handling the compound, even if gloves were worn.[5] Clean the work area and any equipment used.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure compliance with regulations.
-
Waste Collection: Collect surplus and non-recyclable solutions in a designated, compatible, and clearly labeled hazardous waste container.[3][5] Do not mix with other waste streams unless compatibility has been confirmed.[3]
-
Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[5]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product, following the same hazardous waste disposal protocols.[5]
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



